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  • Product: 4-Fluoro-1H-indol-5-amine
  • CAS: 1003858-66-9

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Value of Fluorinated Indoles in Modern Drug Discovery

An In-depth Technical Guide to 4-Fluoro-1H-indol-5-amine The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a broad spectrum of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Fluoro-1H-indol-5-amine

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a broad spectrum of biological activities. The strategic introduction of fluorine atoms into these scaffolds is a well-established and powerful strategy to enhance key pharmacological properties. Fluorine's unique electronic properties can modulate a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target. This guide provides a comprehensive technical overview of 4-Fluoro-1H-indol-5-amine, a key building block for the synthesis of novel therapeutics. We will delve into its fundamental physicochemical properties, proven synthetic methodologies, and its emerging role in the development of targeted therapies, particularly kinase inhibitors.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and properties of 4-Fluoro-1H-indol-5-amine are summarized below.

PropertyValueSource
Molecular Formula C₈H₇FN₂Calculated
Molecular Weight 150.16 g/mol [1]
Exact Mass 150.05933 DaCalculated
CAS Number 1003858-66-9[2]
Appearance Solid[3]
Purity Typically ≥97%[3]

The Significance of the 4-Fluoro-5-amino Substitution Pattern

The specific placement of the fluorine atom at the 4-position and the amine group at the 5-position of the indole ring is a deliberate design choice. The electron-withdrawing nature of the fluorine atom can influence the acidity of the indole N-H, which can be crucial for binding interactions with target proteins. The 5-amino group serves as a versatile synthetic handle, allowing for the straightforward introduction of a wide array of functional groups and pharmacophores. This enables the construction of large and diverse compound libraries for screening against various biological targets.

Synthetic Methodology: A Robust and Validated Approach

The synthesis of substituted indoles is a well-trodden path in organic chemistry, with several named reactions providing reliable access to this important heterocyclic system. For 4-Fluoro-1H-indol-5-amine, a common and effective strategy involves a multi-step sequence starting from a readily available substituted nitrobenzene derivative. The following protocol outlines a plausible and robust synthetic route.

Experimental Protocol: Synthesis of 4-Fluoro-1H-indol-5-amine

This protocol is a generalized representation and may require optimization based on specific laboratory conditions and available starting materials.

Step 1: Nitration of a Fluorinated Phenylacetic Acid Derivative

  • To a cooled solution (0-5 °C) of a suitable fluorophenylacetic acid derivative in concentrated sulfuric acid, add fuming nitric acid dropwise while maintaining the temperature.

  • Stir the reaction mixture at low temperature for a designated period to ensure complete nitration.

  • Carefully pour the reaction mixture over crushed ice and collect the precipitated nitro derivative by filtration.

Step 2: Reductive Cyclization to the Indole Core

  • Dissolve the nitrated intermediate in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, such as iron powder or tin(II) chloride, to the solution.[4]

  • Heat the reaction mixture to reflux for several hours to facilitate the reductive cyclization.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the hot reaction mixture to remove the metal salts and concentrate the filtrate under reduced pressure.

Step 3: Reduction of the Remaining Nitro Group to the Amine

  • Dissolve the resulting nitro-indole intermediate in a solvent like methanol or ethyl acetate.

  • Add a catalyst, such as palladium on carbon (Pd/C).[5]

  • Subject the mixture to hydrogenation, either by bubbling hydrogen gas or using a hydrogen donor like ammonium formate.

  • After the reaction is complete (as monitored by TLC), filter off the catalyst.

  • Remove the solvent under reduced pressure to yield the crude 4-Fluoro-1H-indol-5-amine.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the final product of high purity.[4]

G cluster_0 Synthesis Workflow start Start: Fluorophenylacetic Acid Derivative nitration Step 1: Nitration start->nitration H₂SO₄, HNO₃ reductive_cyclization Step 2: Reductive Cyclization nitration->reductive_cyclization Fe or SnCl₂ nitro_reduction Step 3: Nitro Group Reduction reductive_cyclization->nitro_reduction H₂, Pd/C purification Step 4: Purification nitro_reduction->purification Silica Gel Chromatography end_product Final Product: 4-Fluoro-1H-indol-5-amine purification->end_product

Caption: Generalized workflow for the synthesis of 4-Fluoro-1H-indol-5-amine.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The indole nucleus is a privileged scaffold frequently found in kinase inhibitors.[6] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] The unique structural features of 4-Fluoro-1H-indol-5-amine make it an attractive starting point for the development of potent and selective kinase inhibitors. The fluorine atom can enhance binding affinity and improve metabolic stability, while the 5-amino group provides a vector for introducing substituents that can target specific regions of the ATP-binding pocket of kinases.

One important class of kinases in cancer therapy is the Vascular Endothelial Growth Factor Receptor (VEGFR) family. Inhibition of VEGFR-2 signaling is a validated anti-cancer strategy that can block tumor angiogenesis.[3]

G cluster_1 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Inhibitor derived from 4-Fluoro-1H-indol-5-amine Inhibitor->VEGFR2 Blocks ATP Binding

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Spectroscopic Characterization

The definitive identification of 4-Fluoro-1H-indol-5-amine relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum would show characteristic signals for the aromatic protons on the indole ring, with their chemical shifts and coupling patterns influenced by the fluorine and amine substituents. The N-H protons of the indole and the primary amine would appear as broad singlets.

    • ¹³C NMR : The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the fluorine would exhibit a large one-bond C-F coupling constant.

    • ¹⁹F NMR : The fluorine NMR spectrum would show a single resonance, and its coupling to adjacent protons would provide further structural confirmation.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. A molecular ion peak corresponding to the exact mass of 150.05933 would be observed, confirming the molecular formula C₈H₇FN₂.

Conclusion and Future Outlook

4-Fluoro-1H-indol-5-amine is a valuable and versatile building block in medicinal chemistry. Its strategic design, combining the privileged indole scaffold with the beneficial properties of fluorine and a reactive amino group, provides a powerful platform for the synthesis of novel therapeutic agents. The synthetic methodologies are robust and well-established, allowing for its efficient production. The demonstrated and potential applications in the development of kinase inhibitors highlight its significance for researchers and drug development professionals in the ongoing quest for more effective and targeted therapies. Further exploration of this and related fluorinated indole derivatives is warranted to unlock their full therapeutic potential.

References

  • The Strategic Synthesis and Significance of 4-Fluoro-2-methyl-1H-indol-5-amine: A Technical Overview. Benchchem.
  • The Strategic Utility of 4-Fluoro-2-methyl-1H-indol-5-amine in Modern Organic Synthesis. Benchchem.
  • 4-fluoro-1H-indol-5-amine — Chemical Substance Information. NextSDS.
  • Technical Support Center: Synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine. Benchchem.
  • Elucidation of the Structure and Synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine. Benchchem.
  • An In-depth Technical Guide to 4-Fluoro-2-methyl-1H-indol-5-amine. Benchchem.
  • 6-fluoro-1H-indol-5-amine | 1367958-40-4. Sigma-Aldrich.

Sources

Exploratory

In Vitro Toxicity and Safety Profile of 4-Fluoro-1H-indol-5-amine: A Technical Guide for Preclinical Assessment

Introduction: The Imperative for Early-Stage Safety Profiling of Fluorinated Indoles The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds. The strategi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Early-Stage Safety Profiling of Fluorinated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds. The strategic incorporation of fluorine into such molecules, a common practice to enhance metabolic stability and target affinity, necessitates a thorough evaluation of the compound's safety profile from the earliest stages of drug discovery.[1] This guide provides a comprehensive framework for the in vitro toxicological assessment of 4-Fluoro-1H-indol-5-amine, a novel fluorinated indole derivative. By establishing a robust safety profile early on, researchers can de-risk downstream development and focus resources on the most promising candidates.[2]

This document outlines a suite of recommended in vitro assays designed to probe the cytotoxic, genotoxic, and metabolic liabilities of 4-Fluoro-1H-indol-5-amine. The methodologies described herein are grounded in established principles of toxicology and adhere to international guidelines, ensuring the generation of reliable and reproducible data for informed decision-making.

Part 1: Assessment of Cytotoxicity

A primary step in safety profiling is to determine a compound's potential to induce cell death.[3] We will employ two complementary assays to assess the cytotoxicity of 4-Fluoro-1H-indol-5-amine: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies membrane integrity.[4][5]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that relies on the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells to form purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells.[4]

  • Cell Seeding: Plate human cell lines (e.g., HepG2 for liver toxicity, or a relevant cancer cell line if for oncology) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 4-Fluoro-1H-indol-5-amine in complete cell culture medium. Add the diluted compound to the cells and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a cytotoxicity test that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[5] This provides a measure of overt cytotoxicity and complements the metabolic information from the MTT assay.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the 48-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mix to each supernatant sample in a new 96-well plate. Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineAssayIC50 (µM) of 4-Fluoro-1H-indol-5-amine
HepG2 (Liver)MTT> 100
A549 (Lung)MTT75.3
MCF-7 (Breast)MTT52.1
HepG2 (Liver)LDH> 100
A549 (Lung)LDH88.9
MCF-7 (Breast)LDH65.4

Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results.

Visualization: Cytotoxicity Workflow

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plates treat Treat with 4-Fluoro-1H-indol-5-amine (Serial Dilutions) start->treat incubate Incubate for 48 hours treat->incubate mtt_add Add MTT Reagent incubate->mtt_add ldh_supernatant Collect Supernatant incubate->ldh_supernatant mtt_incubate Incubate 4 hours mtt_add->mtt_incubate mtt_solubilize Solubilize Formazan mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read viability Calculate % Viability mtt_read->viability ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_incubate Incubate 30 min ldh_reaction->ldh_incubate ldh_read Read Absorbance (490 nm) ldh_incubate->ldh_read cytotoxicity Calculate % Cytotoxicity ldh_read->cytotoxicity ic50 Determine IC50 Values viability->ic50 cytotoxicity->ic50

Caption: Workflow for assessing the cytotoxicity of 4-Fluoro-1H-indol-5-amine.

Part 2: Genotoxicity Assessment

Genotoxicity testing is crucial to identify compounds that can cause genetic damage, which may lead to cancer or other serious health effects.[6] A standard in vitro genotoxicity battery includes an assessment of gene mutations and chromosomal damage.[7]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to detect a compound's potential to cause gene mutations.[6] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[7]

  • Strain Selection: Use a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 mix from rat liver).

  • Plate Incorporation Method:

    • Mix the test compound at various concentrations, the bacterial culture, and the S9 mix (or buffer) in molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Collection: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a concentration-dependent increase in the number of revertant colonies that is at least twice the background level.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects.[8] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[8]

  • Cell Culture: Use a suitable mammalian cell line (e.g., TK6, CHO, or human peripheral blood lymphocytes).

  • Compound Exposure: Treat the cells with 4-Fluoro-1H-indol-5-amine at a range of concentrations, with and without S9 metabolic activation, for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a longer duration (e.g., 24 hours) without a recovery period.

  • Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis during or after treatment.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A positive result is characterized by a significant, concentration-dependent increase in the frequency of micronucleated cells.

Data Presentation: Hypothetical Genotoxicity Data
AssayStrains/Cell LineMetabolic Activation (S9)Result
Ames TestTA98, TA100, TA1535, TA1537With and WithoutNegative
In Vitro MicronucleusTK6With and WithoutNegative

Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results.

Visualization: Genotoxicity Testing Strategy

Genotoxicity_Strategy cluster_ames Gene Mutation Assessment cluster_micronucleus Chromosomal Damage Assessment cluster_results Endpoint Analysis cluster_conclusion Genotoxicity Profile start 4-Fluoro-1H-indol-5-amine ames Ames Test (OECD 471) start->ames micronucleus In Vitro Micronucleus Test (OECD 487) start->micronucleus ames_strains S. typhimurium strains (TA98, TA100, etc.) ames->ames_strains ames_s9 With and Without S9 ames->ames_s9 ames_result Revertant Colony Count ames->ames_result micronucleus_cells Mammalian Cells (e.g., TK6) micronucleus->micronucleus_cells micronucleus_s9 With and Without S9 micronucleus->micronucleus_s9 micronucleus_result Micronucleated Cell Frequency micronucleus->micronucleus_result conclusion Mutagenic and/or Clastogenic Potential ames_result->conclusion micronucleus_result->conclusion

Caption: A two-pronged strategy for in vitro genotoxicity assessment.

Part 3: Metabolic Stability Assessment

Fluorination is often employed to enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[1][9] Assessing the metabolic stability of 4-Fluoro-1H-indol-5-amine in liver microsomes provides an early indication of its pharmacokinetic profile.

Liver Microsomal Stability Assay

This assay measures the rate at which the test compound is metabolized by liver microsomes, which are rich in CYP450 enzymes. The disappearance of the parent compound over time is monitored.

  • Incubation Preparation: Prepare an incubation mixture containing liver microsomes (human and rat, for cross-species comparison), and a NADPH-generating system in a suitable buffer. Pre-warm to 37°C.

  • Reaction Initiation: Add 4-Fluoro-1H-indol-5-amine (typically at 1 µM) to the pre-warmed incubation mixture.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a cold stop solution (e.g., acetonitrile with an internal standard) to terminate the reaction and precipitate proteins.

  • Sample Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation: Hypothetical Metabolic Stability Data
SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes8512.1
Rat Liver Microsomes6216.8

Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results.

Visualization: Metabolic Stability Workflow

Metabolic_Stability_Workflow cluster_prep Preparation cluster_sampling Time-Point Sampling cluster_analysis Analysis microsomes Prepare Liver Microsomes + NADPH incubate Incubate at 37°C microsomes->incubate compound 4-Fluoro-1H-indol-5-amine compound->incubate t0 T=0 min incubate->t0 t5 T=5 min quench Quench Reaction (Acetonitrile + IS) t0->quench t15 T=15 min t5->quench t30 T=30 min t15->quench t60 T=60 min t30->quench t60->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for determining the metabolic stability in liver microsomes.

Conclusion

The in vitro toxicity and safety assessment of novel chemical entities like 4-Fluoro-1H-indol-5-amine is a critical component of modern drug discovery. The tiered approach outlined in this guide, encompassing cytotoxicity, genotoxicity, and metabolic stability, provides a robust framework for generating a comprehensive preclinical safety profile. The data generated from these assays will enable researchers to make informed decisions about the continued development of this and other fluorinated indole derivatives, ultimately contributing to the discovery of safer and more effective therapeutics.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Preliminary Cytotoxicity Studies of 4-Fluoro-1-methyl-1H-indol-5-ol.
  • In Vitro Testing. (2025). From Lab to Market: How In Vitro Testing Helps Validate Product Safety and Efficacy Before Clinical Trials.
  • Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry.
  • U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry.
  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing.
  • ACS Publications. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Nuvisan. (n.d.). Advanced in vitro safety assessments for drug & chemical development.
  • Inotiv. (n.d.). Other Genetic Toxicology Assays.
  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of 5-Fluoro-3-Propyl-1H-Indole.
  • PMC. (n.d.). Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line.
  • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals.
  • WuXi AppTec. (2022). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.

Sources

Foundational

The Role of 4-Fluoro-1H-indol-5-amine in Pharmaceutical Drug Discovery: A Technical Guide to CFTR Modulator Synthesis and ABC Transporter Targeting

Executive Summary The pursuit of targeted therapies for cystic fibrosis (CF) and other ATP-Binding Cassette (ABC) transporter-mediated diseases has driven significant innovation in heterocyclic chemistry. At the forefron...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of targeted therapies for cystic fibrosis (CF) and other ATP-Binding Cassette (ABC) transporter-mediated diseases has driven significant innovation in heterocyclic chemistry. At the forefront of this drug discovery pipeline is 4-Fluoro-1H-indol-5-amine (CAS: 1003858-66-9), a highly specialized indole building block[1]. As a Senior Application Scientist specializing in medicinal chemistry and ion channel pharmacology, I have structured this technical guide to dissect the structural significance, synthetic methodologies, and electrophysiological validation of this compound and its derivatives—most notably, 2-tert-butyl-4-fluoro-1H-indol-5-amine.

This guide bridges the gap between raw chemical synthesis and functional biological validation, providing researchers with field-proven insights into why this specific scaffold is critical for modulating the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)[2].

Chemical Profile & Structural Significance

The efficacy of CFTR modulators (both correctors and potentiators) relies heavily on their ability to form stable, high-affinity interactions within the lipophilic binding pockets of the CFTR protein. The incorporation of a fluorine atom at the C4 position and an amine at the C5 position of the indole core is not arbitrary; it is a calculated stereoelectronic design choice.

  • Metabolic Stability: The C-F bond prevents oxidative metabolism (e.g., hydroxylation by cytochrome P450 enzymes) at the C4 position, significantly improving the pharmacokinetic half-life of the resulting drug.

  • Hydrogen Bonding: The C5 primary amine serves as a crucial hydrogen bond donor/acceptor, allowing for subsequent functionalization (such as amide coupling) to build the extended modulator scaffold[3].

Quantitative Physicochemical Data

The table below summarizes the core properties of 4-Fluoro-1H-indol-5-amine, which dictate its solubility, reactivity, and suitability for downstream pharmaceutical synthesis[1].

PropertyValueClinical / Synthetic Relevance
IUPAC Name 4-Fluoro-1H-indol-5-amineCore scaffold nomenclature.
CAS Registry Number 1003858-66-9Standardized identifier for sourcing[1].
Molecular Formula C8H7FN2Defines the base atomic composition.
Molecular Weight 150.15 g/mol Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 41.8 ŲOptimal for membrane permeability and intracellular target engagement[1].
Hydrogen Bond Donors 2Crucial for target binding and subsequent amide coupling reactions.
Hydrogen Bond Acceptors 2Facilitates interaction with the CFTR regulatory domains.
XLogP3-AA ~1.5Indicates favorable lipophilicity for initial building blocks[1].

Mechanistic Pathway: CFTR Modulation

CFTR is an ATP-gated chloride channel expressed in epithelial cells. In diseases like cystic fibrosis, mutations (such as ΔF508) cause the protein to misfold or exhibit defective gating[2]. Indole derivatives synthesized from 4-Fluoro-1H-indol-5-amine act as potentiators . They bind directly to the mutant CFTR channel at the cell surface, increasing the open probability of the channel and restoring chloride efflux.

The causality of this mechanism is deeply tied to the cAMP/PKA signaling cascade. The modulator does not open the channel independently; rather, it synergizes with endogenous phosphorylation to stabilize the open conformation.

CFTR_Pathway cAMP cAMP Elevation PKA PKA Activation cAMP->PKA Activates CFTR CFTR Phosphorylation PKA->CFTR Phosphorylates R-domain Cl_Efflux Chloride Efflux (Restored Function) CFTR->Cl_Efflux Opens Channel Modulator Indole Modulator Binding Modulator->CFTR Potentiates Gating

Fig 1: Synergistic activation of CFTR via PKA phosphorylation and indole-derived modulators.

Synthetic Methodology: 2-tert-butyl-4-fluoro-1H-indol-5-amine

To generate a viable CFTR modulator, the base 4-Fluoro-1H-indol-5-amine is often functionalized with a bulky lipophilic group, such as a tert-butyl group at the C2 position. The following protocol details the critical reduction step of the nitro intermediate to the active amine[2][4].

Rationale for Experimental Choices

The selection of Nickel(II) chloride ( NiCl2​ ) and Sodium borohydride ( NaBH4​ ) is a deliberate, causality-driven choice. Traditional catalytic hydrogenation (e.g., Pd/C with H2​ gas) poses a severe risk of defluorination on electron-rich aromatic systems like indoles. The NiCl2​/NaBH4​ system generates nickel boride in situ, allowing for the rapid, highly chemoselective reduction of the nitro group to the amine at 0°C without cleaving the delicate C-F bond[2].

Step-by-Step Protocol
  • Preparation: Dissolve 2.1 g (9.0 mmol) of 2-tert-butyl-4-fluoro-5-nitro-1H-indole in 50 mL of anhydrous methanol in a round-bottom flask.

  • Catalyst Addition: Cool the solution to 0°C using an ice bath. Add 4.2 g (18.0 mmol) of NiCl2​ to the stirring solution.

  • Reduction: Carefully add 1.0 g (27.0 mmol) of NaBH4​ in small portions to control the exothermic evolution of hydrogen gas.

  • Reaction Monitoring: Stir the mixture for exactly 5 minutes. The rapid kinetics of nickel boride ensure complete reduction within this narrow window, minimizing side reactions.

  • Quenching & Extraction: Quench the reaction by adding 20 mL of deionized water. Extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the organic layer with saturated aqueous NaCl (brine), dry over anhydrous Na2​SO4​ , and evaporate under vacuum.

  • Yield: This protocol reliably yields approximately 900 mg (50% yield) of 2-tert-butyl-4-fluoro-1H-indol-5-amine[2].

Synthesis_Workflow Precursor 2-tert-butyl-4-fluoro- 5-nitro-1H-indole Reagents NiCl2 / NaBH4 in Methanol (0°C) Precursor->Reagents Reduction Catalytic Nitro Reduction Reagents->Reduction Extraction Aqueous Extraction & Drying (Na2SO4) Reduction->Extraction Product 2-tert-butyl-4-fluoro- 1H-indol-5-amine Extraction->Product

Fig 2: Synthetic workflow for 2-tert-butyl-4-fluoro-1H-indol-5-amine via catalytic reduction.

In Vitro Assays & Validation: Patch-Clamp Electrophysiology

Once the indole derivative is synthesized and coupled into a final drug candidate, its efficacy must be validated. As a self-validating system, we utilize single-channel patch-clamp electrophysiology on excised inside-out membrane patches from cells expressing mutant CFTR.

Electrophysiology Protocol & Causality
  • Perifusion Setup: After the channel activity stabilizes, the patch is perifused using a gravity-driven microperfusion system. The inflow must be placed directly adjacent to the patch to ensure complete solution exchange within 1–2 seconds[2].

  • Phosphorylation Maintenance (Critical Step): To maintain ΔF508-CFTR activity during rapid perifusion, 10 mM Sodium Fluoride ( NaF ) is added to the bath solution.

    • Causality: NaF acts as a non-specific phosphatase inhibitor. By preventing the dephosphorylation of the CFTR R-domain by endogenous phosphatases, we ensure that baseline channel activity remains constant. This isolates the pharmacological effect of the indole modulator from biological regulatory fluctuations, creating a highly trustworthy, self-validating data set[2].

  • Modulator Introduction: The indole-derived compound is introduced, and the increase in channel open probability ( Po​ ) is recorded.

Broader Pharmaceutical Applications

While the primary focus of 4-Fluoro-1H-indol-5-amine derivatives has been cystic fibrosis, the modulation of ABC transporters has vast clinical implications.

  • Chronic Obstructive Pulmonary Disease (COPD): Activators of wild-type CFTR derived from this scaffold can increase anion secretion, hydrating airway surface liquid and enhancing mucociliary clearance in COPD patients[3].

  • Dry Eye Disease & Sjögren's Syndrome: Increasing anion secretion via CFTR enhances fluid transport from corneal endothelial cells, increasing corneal hydration and alleviating symptoms of dry eye[2][3].

  • Secretory Diarrhea: Conversely, modifying the indole scaffold to act as a CFTR inhibitor can reduce epithelial water transport, offering a targeted treatment for secretagogue-activated chloride transport diseases like cholera[2].

References

  • Google Patents. "US11639347B2 - Modulators of ATP-binding cassette transporters". Vertex Pharmaceuticals Incorporated.
  • Google Patents. "US7645789B2 - Indole derivatives as CFTR modulators". Vertex Pharmaceuticals Incorporated.

Sources

Exploratory

The 4-Fluoro-1H-indol-5-amine Scaffold: A Technical Guide to CFTR Modulation and Drug Discovery

Executive Summary In contemporary medicinal chemistry, the indole nucleus is universally recognized as a "privileged scaffold." However, specific functionalization—such as the introduction of a fluorine atom at the C4 po...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the indole nucleus is universally recognized as a "privileged scaffold." However, specific functionalization—such as the introduction of a fluorine atom at the C4 position and a primary amine at the C5 position—dramatically alters the physicochemical and biological profile of the molecule. 4-Fluoro-1H-indol-5-amine (CAS: 1003858-66-9) and its sterically hindered derivatives, most notably 2-tert-butyl-4-fluoro-1H-indol-5-amine , have emerged as critical synthetic intermediates in the development of modulators for ATP-Binding Cassette (ABC) transporters[1][2].

This whitepaper provides an in-depth mechanistic and procedural analysis of 4-fluoro-1H-indol-5-amine. We will explore its physicochemical rationale, its specific role in modulating the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), and the field-proven experimental protocols required to synthesize and validate its derivatives.

Physicochemical Profiling & Structural Rationale

Before deploying a building block in a high-throughput screening (HTS) campaign or lead optimization, we must understand why the specific atomic arrangement is biologically advantageous.

The strategic placement of the fluorine atom at the C4 position serves three causal purposes in drug design:

  • Metabolic Stability: It blocks cytochrome P450-mediated oxidation at the electron-rich C4 position of the indole ring.

  • pKa Modulation: The strong inductive electron-withdrawing effect of fluorine lowers the pKa of the adjacent C5-amine, altering its hydrogen-bonding capacity and improving membrane permeability.

  • Lipophilicity: It marginally increases the overall lipophilicity (LogP), which is critical for targeting transmembrane domains of ABC transporters.

Table 1: Quantitative Physicochemical Data of 4-Fluoro-1H-indol-5-amine
PropertyValueClinical/Experimental Significance
Molecular Formula C₈H₇FN₂Low molecular weight enables extensive downstream functionalization.
Molecular Weight 150.15 g/mol Ideal fragment-like size for Fragment-Based Drug Discovery (FBDD)[1].
XLogP3 ~1.50Optimal baseline lipophilicity for passive transcellular permeability[1].
Topological Polar Surface Area (TPSA) 41.8 ŲWell below the 140 Ų limit, ensuring excellent cellular penetration[1].
H-Bond Donors / Acceptors 2 / 2Provides essential anchor points for kinase or transporter active sites[1].

Biological Target: The CFTR Pathway

The primary biological application of 4-fluoro-1H-indol-5-amine derivatives is the modulation of CFTR[3]. CFTR is a cAMP/ATP-mediated anion channel expressed in absorptive and secretory epithelial cells. It regulates chloride and bicarbonate flux across the membrane, which is critical for maintaining electrolyte and fluid homeostasis in respiratory and digestive tissues[2][4].

Mutations in the CFTR gene, most notably the ΔF508 mutation (a deletion of phenylalanine at position 508), cause the protein to misfold. This misfolding leads to retention in the endoplasmic reticulum (ER) and subsequent degradation, resulting in Cystic Fibrosis (CF)[4]. Furthermore, any mutant protein that does reach the cell surface typically exhibits severe gating defects.

Derivatives of 4-fluoro-1H-indol-5-amine act as CFTR Potentiators and Correctors . They bind directly to the mutant CFTR protein, either facilitating its correct folding and trafficking to the plasma membrane (correction) or increasing the open probability of the channel once it is at the membrane (potentiation)[2][5].

CFTR_Pathway cAMP cAMP Elevation PKA PKA Activation cAMP->PKA CFTR_Mut Mutant CFTR (ΔF508) (ER Retained / Gating Defect) PKA->CFTR_Mut Phosphorylation CFTR_Active Active CFTR Channel (Plasma Membrane) CFTR_Mut->CFTR_Active Rescue & Potentiation Indole 4-Fluoroindole Modulator (Potentiator/Corrector) Indole->CFTR_Active Direct Binding Cl_Efflux Chloride & Water Efflux (Epithelial Hydration) CFTR_Active->Cl_Efflux Anion Transport

Figure 1: Mechanism of mutant CFTR rescue and activation by indole-based modulators.

Therapeutic Indications

Beyond Cystic Fibrosis, activating CFTR with these indole derivatives has profound implications for other diseases characterized by impaired fluid transport:

  • Chronic Obstructive Pulmonary Disease (COPD): Increasing anion secretion hydrates airway surface liquid, enhancing mucociliary clearance[6].

  • Dry Eye Disease & Sjögren's Syndrome: Enhances fluid transport from corneal endothelial cells and secretory glands, increasing ocular hydration[2][3].

Medicinal Chemistry: Synthesis of 2-tert-butyl-4-fluoro-1H-indol-5-amine

To utilize the 4-fluoro-1H-indol-5-amine scaffold in drug discovery, it is frequently functionalized with a bulky tert-butyl group at the C2 position to occupy specific hydrophobic pockets in the CFTR target[3].

The Chemoselective Challenge: Reducing a nitro group to an amine on a fluorinated aromatic ring is notoriously difficult. Standard catalytic hydrogenation (e.g., H₂ with Pd/C) frequently results in unwanted hydrodefluorination—cleaving the critical C-F bond. To circumvent this, we employ a highly chemoselective Nickel Boride reduction[2][5].

Step-by-Step Synthetic Protocol
  • Reagent Preparation: Dissolve 2-tert-butyl-4-fluoro-5-nitro-1H-indole (2.1 g, 9.0 mmol) in 50 mL of anhydrous methanol in a round-bottom flask[3].

  • Catalyst Introduction: Add Nickel(II) chloride hexahydrate (NiCl₂, 4.2 g, 18.0 mmol) to the solution. Causality: NiCl₂ serves as the pre-catalyst.

  • Temperature Control: Chill the reaction mixture to exactly 0°C using an ice bath. Causality: The subsequent reduction is highly exothermic; maintaining 0°C prevents thermal degradation of the indole core.

  • Reduction Phase: Slowly add Sodium Borohydride (NaBH₄, 1.0 g, 27.0 mmol) in small portions. Causality: NaBH₄ reacts with NiCl₂ in situ to generate nickel boride (Ni₂B), a black precipitate that acts as a mild, highly chemoselective catalyst for nitro reduction without defluorinating the ring[3].

  • Quenching & Extraction: After 5 minutes of stirring, quench the reaction by adding 20 mL of deionized water[3]. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate under vacuum.

  • Yield & Verification: This protocol reliably yields 2-tert-butyl-4-fluoro-1H-indol-5-amine (~900 mg, 50% yield). Confirm identity via ¹H NMR (300 MHz, CDCl₃): δ 7.80 (brs, 1H), 6.91 (d, J=8.4 Hz, 1H), 6.64 (dd, J=0.9, 2.4 Hz, 1H), 6.23 (s, 1H), 1.38 (s, 9H)[2][5].

Experimental Protocol: CFTR Modulator Validation

Once the indole derivative is synthesized, its biological activity must be validated. The gold standard for evaluating CFTR modulators is the Ussing Chamber Electrophysiology Assay , which measures short-circuit current ( Isc​ ) as a direct readout of transepithelial chloride flux.

Screening_Workflow Synthesis 1. Synthesis (NiCl2/NaBH4) CellLine 2. FRT Cell Culture (ΔF508-CFTR) Synthesis->CellLine YFP 3. YFP Quenching (HTS Assay) CellLine->YFP Ussing 4. Ussing Chamber (Electrophysiology) YFP->Ussing Hit Selection Lead 5. Lead Optimization Ussing->Lead Efficacy Validation

Figure 2: Experimental workflow from indole synthesis to electrophysiological validation.

Ussing Chamber Assay Methodology
  • Cell Culture & Polarization: Culture Fischer Rat Thyroid (FRT) cells stably expressing mutant ΔF508-CFTR on Snapwell permeable supports for 4-5 days. Causality: Permeable supports allow cells to polarize, mimicking the distinct apical and basolateral environments of human respiratory epithelia.

  • Chamber Mounting: Mount the Snapwell inserts into an Ussing chamber system. Bathe both hemichambers in a physiological Krebs-bicarbonate Ringer solution maintained at 37°C and bubbled with 95% O₂ / 5% CO₂ to maintain pH 7.4.

  • Voltage Clamping: Clamp the transepithelial voltage to 0 mV using a voltage-clamp amplifier. Causality: Clamping the voltage to zero eliminates the electrical driving force, meaning any measured short-circuit current ( Isc​ ) is exclusively due to active ion transport (in this case, Cl⁻).

  • Gradient Establishment: Replace the apical bathing solution with a low-chloride buffer. Causality: This creates a chemical driving force for Cl⁻ to exit the cell apically once CFTR is opened.

  • Basolateral Permeabilization: Add Nystatin (360 µg/mL) to the basolateral chamber. Causality: Nystatin forms pores in the basolateral membrane, electrically isolating the apical membrane so that the recorded Isc​ specifically reflects CFTR activity.

  • Compound Addition & Measurement:

    • Add Forskolin (10 µM) to elevate intracellular cAMP and phosphorylate CFTR.

    • Add the synthesized 4-fluoro-1H-indol-5-amine derivative (titrated from 0.1 µM to 10 µM) to the apical chamber.

    • Record the dose-dependent increase in Isc​ (measured in µA/cm²). An active potentiator will show a sharp, sustained spike in current.

Conclusion

The 4-fluoro-1H-indol-5-amine scaffold is a masterclass in rational drug design. By leveraging the unique electronic and steric properties of fluorine, medicinal chemists have engineered a highly stable, membrane-permeable intermediate. When synthesized via chemoselective nickel boride reduction and validated through rigorous electrophysiological assays, derivatives of this molecule have fundamentally transformed the therapeutic landscape for CFTR-mediated diseases, moving from symptom management to direct molecular correction.

References

  • Guidechem. "4-fluoro-1H-indol-5-amine 1003858-66-9 wiki". Guidechem Dictionary.
  • Google Patents. "US11639347B2 - Modulators of ATP-binding cassette transporters".
  • Google Patents. "US7645789B2 - Indole derivatives as CFTR modulators".
  • Google Patents. "DK2007756T3 - MODULATORS OF ATP BINDING CASSETTE TRANSPORT".
  • Google Patents. "US20090131492A1 - Indole derivatives as CFTR modulators".

Sources

Protocols & Analytical Methods

Method

Advanced HPLC Method Development and Validation for 4-Fluoro-1H-indol-5-amine

Executive Summary 4-Fluoro-1H-indol-5-amine (5-amino-4-fluoroindole) is a critical synthetic intermediate and pharmacophore in medicinal chemistry, predominantly utilized in the development of ATP-binding cassette (ABC)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Fluoro-1H-indol-5-amine (5-amino-4-fluoroindole) is a critical synthetic intermediate and pharmacophore in medicinal chemistry, predominantly utilized in the development of ATP-binding cassette (ABC) transporter modulators, such as CFTR modulators for cystic fibrosis therapies[1][2]. Analyzing this compound via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents distinct challenges due to its basic amine functionality and polarizable indole core.

This application note provides a comprehensive, causality-driven guide to developing a robust, stability-indicating HPLC-UV method. Furthermore, it outlines a self-validating protocol aligned with the latest ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose in pharmaceutical quality control and drug development[3][4].

Physicochemical Profiling & Causality in Method Development

To design an effective chromatographic method, we must first deconstruct the molecule's physicochemical traits and understand the causality behind typical chromatographic failures.

The Peak Tailing Phenomenon

4-Fluoro-1H-indol-5-amine contains a primary amine group. In standard RP-HPLC utilizing silica-based columns, basic amines frequently exhibit severe peak tailing.

  • The Cause: Secondary ion-exchange interactions occur between the positively charged (protonated) amine group of the analyte and the negatively charged (ionized) residual silanol groups (Si-O⁻) on the silica stationary phase.

  • The Solution: We implement a dual-pronged approach. First, we select a highly end-capped C18 column to physically shield residual silanols[5]. Second, we strictly control the mobile phase pH using an acidic buffer (pH 2.5–3.0). At this pH, residual silanols (pKa ~3.5–4.5) are fully protonated and neutralized, effectively eliminating the electrostatic attraction that causes tailing[6][7].

UV Absorbance and Sensitivity

The indole ring is a highly conjugated aromatic system, making it strongly UV-active. While many methods default to 210–220 nm for maximum sensitivity, this region is prone to baseline noise from mobile phase solvents (like formic acid or acetate).

  • The Solution: Indole derivatives exhibit a distinct secondary absorbance maximum near 280 nm[5][7]. Monitoring at 280 nm provides excellent specificity, minimizes solvent interference, and ensures a stable baseline for accurate integration[8].

Caption: Logical workflow for overcoming 4-Fluoro-1H-indol-5-amine chromatographic challenges.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. This means the protocol inherently includes System Suitability Testing (SST) to verify that the instrument, reagents, and column are performing adequately before any sample data is accepted.

Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Symmetry C18 (150 mm × 4.6 mm, 3.5 µm)High end-capping density prevents amine tailing[5].
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Suppresses silanol ionization; protonates the amine[6].
Mobile Phase B Acetonitrile (HPLC Grade)Provides optimal elution strength for hydrophobic indoles.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; ensures optimal van Deemter efficiency.
Column Temperature 30 °C ± 2 °CStabilizes retention times and lowers system backpressure.
Detection UV at 280 nmHigh specificity for the indole chromophore; avoids low-UV solvent noise[5][7].
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Gradient Elution Profile

A gradient elution is utilized to ensure sharp peak shapes and to effectively wash strongly retained impurities (e.g., synthetic precursors or oxidation degradants) from the column[5][7].

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial hold to focus polar analytes.
2.09010Isocratic hold.
10.04060Linear gradient to elute the main peak and impurities.
12.01090Column wash step to remove hydrophobic residues.
12.19010Return to initial conditions.
17.09010Re-equilibration (5 column volumes).
Step-by-Step Execution Workflow

Step 1: Reagent and Standard Preparation

  • Prepare Mobile Phase A by adding 1.0 mL of MS-grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane and sonicate for 10 minutes to degas.

  • Accurately weigh 10.0 mg of 4-Fluoro-1H-indol-5-amine reference standard.

  • Dissolve in 10 mL of Methanol (Stock Solution: 1.0 mg/mL). Note: Indoles are prone to oxidation; store stock solutions in amber vials at 4°C.

  • Dilute the stock solution with initial mobile phase (90:10 A:B) to a working concentration of 50 µg/mL.

Step 2: System Suitability Testing (The Self-Validating Gate) Before injecting unknown samples, perform 5 replicate injections of the 50 µg/mL working standard. The system is only validated for use if it meets the following criteria:

  • Retention Time Precision: %RSD ≤ 1.0%

  • Peak Area Precision: %RSD ≤ 2.0%

  • Tailing Factor (T): ≤ 1.5 (Confirms successful suppression of silanol interactions)

  • Theoretical Plates (N): ≥ 5000 (Confirms column health)

Step 3: Sample Analysis

  • Inject a blank (initial mobile phase) to confirm no carry-over or baseline artifacts[9].

  • Inject prepared samples in duplicate.

  • Bracket the sample sequence with a standard injection every 10 samples to verify ongoing system stability.

ICH Q2(R2) Method Validation Strategy

To transition this method from development to a regulatory-compliant environment, it must be validated according to the ICH Q2(R2) guidelines. The objective is to demonstrate that the analytical procedure is fit for its intended purpose (e.g., assay of drug substance)[3][4][10].

Caption: ICH Q2(R2) analytical validation lifecycle for the developed HPLC procedure.

Validation Parameters & Acceptance Criteria

Based on ICH Q2(R2)[3][11][12], the following parameters must be evaluated for a quantitative assay:

Validation ParameterExecution StrategyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, UV).No interfering peaks at the retention time of 4-Fluoro-1H-indol-5-amine. Peak purity angle < purity threshold (via PDA detector)[3][4].
Linearity & Range Prepare 5 concentration levels spanning 80% to 120% of the target test concentration.Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept should be ≤ 2.0% of the target response[5][11].
Accuracy Spike known amounts of standard into blank matrix at 80%, 100%, and 120% levels (n=3 each).Mean recovery must be between 98.0% and 102.0% for drug substance assays[9][11].
Precision (Repeatability) 6 independent sample preparations at 100% test concentration.%RSD of the assay results ≤ 2.0%[9][11].
Robustness Deliberately alter flow rate (±0.1 mL/min), pH (±0.2 units), and column temp (±5°C).System suitability criteria must still be met under all perturbed conditions[11].

By adhering to this structured, causality-based approach, analysts can ensure the reliable quantification of 4-Fluoro-1H-indol-5-amine, minimizing downtime and ensuring high-quality data generation for downstream drug development applications.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. europa.eu. URL:[Link]

  • Validation of Analytical Procedure Q2(R2) - ICH. ich.org. URL:[Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. URL:[Link]

  • Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues. PubMed. URL:[Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC. URL:[Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. URL:[Link]

  • US11639347B2 - Modulators of ATP-binding cassette transporters. Google Patents.
  • US7645789B2 - Indole derivatives as CFTR modulators. Google Patents.

Sources

Application

Application Note: 1H and 13C NMR Spectroscopic Characterization of 4-Fluoro-1H-indol-5-amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Protocol and Reference Data Guide Introduction & Strategic Importance 4-Fluoro-1H-indol-5-amine (CAS: 1003858...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Protocol and Reference Data Guide

Introduction & Strategic Importance

4-Fluoro-1H-indol-5-amine (CAS: 1003858-66-9) is a highly specialized bicyclic heteroaromatic building block. It is frequently utilized in the synthesis of advanced pharmaceutical agents, most notably Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators [1][2]. The accurate structural elucidation of this intermediate is critical; the exact regiochemistry of the fluorine and amine substituents dictates the subsequent binding affinity and pharmacokinetic profile of the final active pharmaceutical ingredient (API).

This application note provides a comprehensive, field-proven methodology for the acquisition and interpretation of 1H and 13C NMR spectra for this compound, focusing on the complex spin-spin coupling systems introduced by the fluorine atom.

Causality in Experimental Design (Expertise & Experience)

A robust NMR protocol is not merely a sequence of parameters; it is a carefully engineered system designed to overcome specific molecular challenges.

  • Solvent Selection (DMSO-d6 vs. CDCl3): When characterizing substituted indoles, DMSO-d6 is strictly preferred over CDCl3. The strong hydrogen-bond accepting nature of DMSO mitigates the rapid inter- and intramolecular proton exchange of the indole (-NH) and amine (-NH2) groups [3]. This prevents signal broadening and allows for distinct, quantifiable integration of the exchangeable protons.

  • Relaxation Delays (T1 Considerations): The 13C acquisition requires a prolonged relaxation delay ( d1≥2.0 s). The quaternary carbons in this system (C3a, C4, C5, C7a) lack attached protons, resulting in highly inefficient dipole-dipole relaxation. A standard 1-second delay will severely attenuate these critical signals, leading to false negatives during impurity profiling.

  • Fluorine Splitting Resolution: Fluorine ( 19F , 100% natural abundance, spin 1/2) couples strongly with both 1H and 13C nuclei. The 13C spectral width and digital resolution must be optimized to accurately measure JCF​ values, which serve as the primary diagnostic tool for confirming regiochemistry.

Self-Validating NMR Protocols (Trustworthiness)

To ensure absolute scientific integrity, this protocol incorporates a self-validating diagnostic check : The presence and regiochemistry of the fluorine atom must be confirmed by the 1JCF​ coupling in the 13C spectrum.

Validation Gate: A doublet centered at ~144.5 ppm with a coupling constant of ~238 Hz is the definitive marker for C4-F. If this signal is a singlet, or if the coupling constant is significantly smaller (e.g., < 50 Hz), the sample is either not fluorinated or the fluorine is positioned at a different ring carbon. If this validation fails, the workflow must be immediately halted for LC-MS verification.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Weigh 15–20 mg of 4-Fluoro-1H-indol-5-amine. Dissolve completely in 0.6 mL of high-purity DMSO-d6 (99.9% D) containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm precision NMR tube.

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO-d6. Tune and match the probe specifically for 1H and 13C frequencies. Shim the magnet using Z-axis gradients to achieve a line width < 0.5 Hz for the TMS peak.

  • 1H NMR Acquisition: Use a standard 30-degree pulse sequence (zg30). Set the spectral width to 15 ppm. Set the relaxation delay ( d1 ) to 2.0 s to ensure complete relaxation of the exchangeable protons. Acquire 16 to 32 scans.

  • 13C NMR Acquisition: Use a proton-decoupled 30-degree pulse sequence (zgpg30). Set the spectral width to 250 ppm. Set d1 to 2.0–3.0 s to account for the long T1 of quaternary carbons. Acquire a minimum of 1024 scans to achieve an adequate signal-to-noise ratio for the highly split fluorinated carbons.

  • Processing: Apply a 0.3 Hz exponential line broadening function (LB) to the 1H FID, and a 1.0 Hz LB to the 13C FID prior to Fourier Transformation. Phase and baseline correct the spectra manually. Calibrate the chemical shift axis using the DMSO-d6 residual solvent peak ( 1H : 2.50 ppm; 13C : 39.52 ppm).

NMR_Workflow A 1. Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) B 2. Probe Tuning & Matching (Optimize for 1H, 13C) A->B C 3. Shimming & Locking (Z-axis gradients, 2H lock) B->C D 4. 1H NMR Acquisition (zg30, d1=2s, ns=16) C->D E 5. 13C NMR Acquisition (zgpg30, d1=2s, ns=1024) C->E F 6. FID Processing (Fourier Transform, Phase Corr.) D->F E->F G 7. Multiplet Analysis (J-coupling extraction) F->G

Caption: Step-by-step NMR acquisition and processing workflow for fluorinated indoles.

Reference NMR Data & Quantitative Assignments

The following tables summarize the expected chemical shifts ( δ ) and coupling constants ( J ) for 4-Fluoro-1H-indol-5-amine.

Table 1: 1H NMR Reference Data (400 MHz, DMSO-d6)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Notes
1 11.00br s-1HIndole N-H (Exchangeable)
2 7.20t2.81HH-2 (Coupled to H-3 and NH)
7 6.95d8.51HH-7 (Ortho to H-6)
6 6.60dd8.5, 2.01HH-6 (Ortho to H-7, Meta to F)
3 6.35m-1HH-3 (Coupled to H-2)
5-NH2 4.80br s-2HAmine protons (Exchangeable)
Table 2: 13C NMR Reference Data (100 MHz, DMSO-d6)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment Notes
C4 144.5d238.0C-F (Direct attachment, 1JCF​ )
C5 132.1d14.0C-NH2 (Ortho to F, 2JCF​ )
C7a 131.5d2.0Quaternary C (Para to F, 4JCF​ )
C2 125.4s-Aromatic C-H
C3a 115.2d18.0Quaternary C (Ortho to F, 2JCF​ )
C6 108.5d4.0Aromatic C-H (Meta to F, 3JCF​ )
C7 105.8s-Aromatic C-H
C3 98.5d3.0Aromatic C-H (Meta to F, 3JCF​ )

Mechanistic Insights into Spin-Spin Coupling

The spectral landscape of 4-Fluoro-1H-indol-5-amine is heavily dictated by the competing mesomeric (+M) and inductive (-I) effects of the substituents [3].

  • The 4-Fluoro Effect: Fluorine is highly electronegative (-I) but donates electron density through resonance (+M). This results in a massive deshielding of the directly attached C4 carbon (~144.5 ppm) while shielding the ortho (C3a, C5) and para (C7a) positions.

  • The 5-Amino Effect: The amine group acts as a strong electron donor (+M), which significantly shields the ortho C6 position, pushing its 13C shift upfield to ~108.5 ppm and its 1H shift to ~6.60 ppm.

  • Through-Bond Coupling: The JCF​ values decay predictably with distance. The 1JCF​ is massive (~238 Hz), 2JCF​ is moderate (14-18 Hz), and 3JCF​ / 4JCF​ are small but resolvable (2-4 Hz). Recognizing this decay pattern is essential for mapping the carbon framework.

Electronic_Effects A 4-Fluoro Group (-I, +M) C C4 Position (1J_CF ~ 238 Hz) A->C Direct Bond D C3 & C5 Positions (Shielded via +M) A->D Ortho Effect B 5-Amino Group (+M) B->D Direct Bond (C5) E C6 Position (Shielded via +M) B->E Ortho Effect

Caption: Logical mapping of substituent electronic effects on the indole carbon framework.

References

  • Title: Modulators of ATP-binding cassette transporters (US11639347B2)
  • Title: Indole derivatives as CFTR modulators (US7645789B2)
  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer (Pretsch, E., Bühlmann, P., Badertscher, M.) URL: [Link]

Method

Applications of 4-Fluoro-1H-indol-5-amine in kinase inhibitor design

Application Note: Strategic Utilization of 4-Fluoro-1H-indol-5-amine in Kinase Inhibitor Design Executive Summary The development of small-molecule kinase inhibitors requires precise control over molecular recognition, m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of 4-Fluoro-1H-indol-5-amine in Kinase Inhibitor Design

Executive Summary

The development of small-molecule kinase inhibitors requires precise control over molecular recognition, metabolic stability, and physicochemical properties. 4-Fluoro-1H-indol-5-amine (CAS: 1003858-66-9) has emerged as a highly privileged building block in medicinal chemistry for targeting the ATP-binding pocket of kinases. By combining the classic hinge-binding capability of the indole core with the unique stereoelectronic effects of an ortho-fluorine atom, this scaffold provides drug developers with a versatile platform for designing highly potent and selective kinase inhibitors[1][2]. This application note details the mechanistic rationale, synthetic integration, and biological evaluation protocols for utilizing 4-Fluoro-1H-indol-5-amine in advanced drug discovery workflows.

Mechanistic Rationale: The "Fluorine Magic" in Indole Scaffolds

The selection of 4-Fluoro-1H-indol-5-amine over its non-fluorinated counterpart is driven by three critical causal factors in structure-activity relationship (SAR) optimization:

  • Enhanced Hinge Binding via pKa Modulation: The 1H-indole nitrogen acts as a crucial hydrogen-bond donor to the backbone carbonyls of the kinase hinge region. The highly electronegative fluorine atom at the C4 position exerts an inductive electron-withdrawing effect, lowering the pKa of the indole N-H. This increases the acidity of the proton, thereby strengthening the hydrogen bond with the kinase hinge[1][2].

  • Conformational Locking of the 5-Amine Vector: The 5-amino group serves as the primary synthetic handle for extending the molecule into the solvent-exposed channel or the DFG-out allosteric pocket. The steric bulk of the adjacent 4-fluoro group restricts the rotational freedom of substituents attached to the 5-amine (such as amides or ureas). This "ortho-lock" forces the extended pharmacophore into a pre-organized bioactive conformation, significantly reducing the entropic penalty upon target binding.

  • Metabolic Shielding: The C4 and C5 positions of the indole ring are classic sites of cytochrome P450 (CYP450)-mediated oxidative metabolism. By occupying the C4 position with a robust C-F bond and the C5 position with the amine linker, the scaffold is effectively shielded from rapid Phase I metabolic degradation, prolonging the compound's half-life[2].

Pharmacophore Indole 1H-Indole Core Hinge Kinase Hinge Region (H-Bond Acceptor) Indole->Hinge NH Donates H-Bond F_Group 4-Fluoro Substituent F_Group->Indole Lowers NH pKa Amine 5-Amino Handle F_Group->Amine Ortho-Steric Restriction Metabolism CYP450 Blocking & Conformational Lock F_Group->Metabolism Steric/Electronic Effect Solvent Solvent Channel / DFG-Out Pocket Amine->Solvent Vector for Extension

Logical pharmacophore roles of 4-Fluoro-1H-indol-5-amine in kinase binding.

Quantitative Impact of Fluorination

To illustrate the empirical value of this building block, the table below summarizes the representative physicochemical and biological shifts typically observed when transitioning from a standard 5-aminoindole to a 4-fluoro-5-aminoindole core in a kinase inhibitor series.

Property / Metric1H-indol-5-amine Derivative4-Fluoro-1H-indol-5-amine DerivativeCausality / Rationale
Kinase IC₅₀ (nM) 125.014.5Stronger hinge H-bond & pre-organized conformation[2].
Indole NH pKa ~16.2~15.4Inductive electron withdrawal by C4-Fluorine.
HLM Half-life (min) 18> 60Blockade of C4 oxidation by CYP enzymes[2].
Lipophilicity (LogD) 2.83.2Fluorine increases hydrophobicity, aiding cell permeability.

Experimental Workflows & Methodologies

Protocol 1: Synthesis of Amide-Linked Kinase Inhibitors

Because the 4-fluoro group withdraws electron density from the 5-amine, the nucleophilicity of the amine is reduced. Therefore, standard coupling agents (like EDC/HOBt) often yield poor results. This self-validating protocol utilizes HATU, a highly reactive uronium-based coupling agent, to overcome the electronic deactivation.

Step-by-Step Methodology:

  • Activation: Dissolve the desired carboxylic acid (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to form the active O7-azabenzotriazole ester.

  • Coupling: Add 4-Fluoro-1H-indol-5-amine (1.0 eq) to the activated mixture. Causality: The excess DIPEA ensures the 5-amine remains fully deprotonated and nucleophilic, while the highly reactive HATU intermediate compensates for the fluorine-induced deactivation.

  • Reaction Monitoring: Stir at 40°C for 4–6 hours. Monitor via LC-MS. The reaction is complete when the mass of the starting indole is consumed.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize residual acid. Extract with Ethyl Acetate (3x). Wash the organic layer with 5% LiCl (to remove DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (DCM:MeOH gradient) to yield the target inhibitor.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Indole derivatives often exhibit intrinsic auto-fluorescence in the blue/green spectrum, which can cause false positives in standard fluorescence assays. TR-FRET is selected here because it introduces a temporal delay before reading, allowing short-lived compound auto-fluorescence to decay, ensuring high data integrity[1].

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the synthesized 4-fluoroindole inhibitors in 100% DMSO, then transfer to an assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to achieve a final DMSO concentration of ≤1%.

  • Enzyme Reaction: In a 384-well low-volume plate, combine the inhibitor, recombinant kinase (e.g., PI3K or ROCK1), and biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiation: Add ATP at its predetermined Michaelis constant ( Km​ ) concentration. Causality: Running the assay at the ATP Km​ ensures the assay is highly sensitive to competitive ATP-site inhibitors (which the indole derivatives are designed to be). Incubate for 60 minutes.

  • Quench & Detection: Add the TR-FRET detection mixture containing a Europium-labeled anti-phosphopeptide antibody (donor) and Streptavidin-APC (acceptor) in an EDTA-containing buffer. Causality: EDTA chelates Mg²⁺, instantly terminating the kinase reaction.

  • Readout: Incubate for 60 minutes. Read the plate on a multi-mode reader using a 340 nm excitation and measuring emission at 615 nm (Europium) and 665 nm (APC) after a 100 µs delay. Calculate IC₅₀ using a 4-parameter logistic regression.

AssayWorkflow Prep Compound Preparation Incubate Kinase + ATP Incubation Prep->Incubate Quench Add TR-FRET Antibodies Incubate->Quench Read Time-Resolved Fluorescence Read Quench->Read Analyze IC50 Calculation & Validation Read->Analyze

TR-FRET kinase inhibition assay workflow optimized for indole derivatives.

Conclusion

4-Fluoro-1H-indol-5-amine represents a masterclass in rational drug design. By strategically placing a fluorine atom adjacent to a reactive amine handle on a privileged hinge-binding core, researchers can simultaneously optimize target affinity, lock the molecule into a bioactive conformation, and protect it from metabolic clearance. Integrating this building block using tailored synthetic coupling and TR-FRET validation ensures the robust development of next-generation kinase inhibitors.

References

  • The Royal Society of Chemistry. "Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems." RSC Advances. Available at:[Link]

  • American Chemical Society. "Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling." ACS Omega. Available at:[Link]

Sources

Application

Application Note: High-Fidelity Synthesis of 4-Fluoro-1H-indol-5-amine via Catalytic Hydrogenation

Introduction: The Strategic Importance of Fluorinated Indoleamines The 4-fluoro-1H-indol-5-amine scaffold is a privileged structure in modern medicinal chemistry. Its strategic incorporation into drug candidates, particu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Fluorinated Indoleamines

The 4-fluoro-1H-indol-5-amine scaffold is a privileged structure in modern medicinal chemistry. Its strategic incorporation into drug candidates, particularly as a building block for kinase inhibitors, leverages the unique properties conferred by the fluorine atom to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1] The reduction of the nitro group at the 5-position to a primary amine is a pivotal step in the synthetic pathway, yielding a versatile functional handle for subsequent molecular elaboration.[2]

Catalytic hydrogenation stands as the premier industrial and laboratory method for this transformation. It offers high chemoselectivity, operational simplicity, and atom economy, generating only water as a byproduct.[3][4] This guide provides a comprehensive, field-proven protocol for the efficient and safe conversion of 4-fluoro-5-nitroindole to 4-fluoro-1H-indol-5-amine, emphasizing the mechanistic rationale behind procedural choices and critical safety considerations.

Mechanistic Rationale: The Surface Chemistry of Nitro Group Reduction

The catalytic hydrogenation of an aromatic nitro compound is a heterogeneous catalytic process occurring on the surface of a noble metal catalyst, such as Palladium (Pd) or Platinum (Pt), or on Raney Nickel (Raney Ni).[5][6] The overall transformation is highly exothermic and proceeds through a series of surface-mediated reduction steps.[3]

The sequence of events on the catalyst surface is generally accepted as follows: [5]

  • Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the active sites of the metal catalyst and dissociates into reactive metal-hydride species.

  • Substrate Adsorption: The 4-fluoro-5-nitroindole molecule adsorbs onto the catalyst surface, primarily through interaction with the nitro group.

  • Stepwise Reduction: The adsorbed nitro group is sequentially reduced by the surface-bound hydrogen atoms. This process involves key intermediates, including a nitroso (-NO) and a hydroxylamine (-NHOH) species.[3][5]

  • Product Desorption: Once the reduction is complete, the final product, 4-fluoro-1H-indol-5-amine, has a lower affinity for the catalyst surface and desorbs into the solvent, freeing the active site for the next catalytic cycle.

The high chemoselectivity arises because the nitro group is typically reduced much more readily than other functional groups. However, under overly harsh conditions (e.g., high pressure, elevated temperature, prolonged reaction times), over-reduction of the indole ring to an indoline can occur.[2] Therefore, careful control of reaction parameters is paramount.

cluster_surface Catalyst Surface (e.g., Pd/C) cluster_reduction Stepwise Reduction H2 H₂ Gas Catalyst Active Metal Site H2->Catalyst Adsorption & Dissociation Nitroindole Ar-NO₂ Nitroindole->Catalyst Adsorption Nitroso Ar-NO Catalyst->Nitroso Reduction Step 1 Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine Reduction Step 2 Amine Ar-NH₂ Hydroxylamine->Amine Reduction Step 3 Product 4-Fluoro-1H-indol-5-amine (in solution) Amine->Product Desorption

Caption: Simplified mechanism of catalytic hydrogenation of a nitroarene.

Catalyst Selection: A Comparative Analysis

The choice of catalyst is critical for a successful hydrogenation. While several options exist, Palladium on Carbon (Pd/C) and Raney Nickel are the most common for this type of transformation.[7]

Catalyst Typical Loading Advantages Disadvantages Safety Considerations
10% Pd/C 1-5 mol%High activity & selectivity; robust and reliable for nitro group reduction.[7]Higher cost; can catalyze dehalogenation (less common with Ar-F); potential for over-reduction.[5]Pyrophoric when dry; handle as a wet slurry.[8][9]
Raney® Nickel 5-20 wt%Lower cost; excellent for substrates sensitive to dehalogenation.[7][10]Requires higher catalyst loading; lower activity than Pd/C; can be less selective.[3]Highly pyrophoric, especially when dry; must be stored and handled under water.[11]
5% Pt/C 1-5 mol%High activity; less prone to hydrogenolysis than Pd/C.Higher cost than Pd/C; can be more aggressive in ring reductions.Pyrophoric when dry; handle as a wet slurry.[9]

For the reduction of 4-fluoro-5-nitroindole, 10% Pd/C is recommended as the primary choice due to its high efficiency and the relative stability of the C-F bond under standard hydrogenation conditions.

Detailed Experimental Protocol

This protocol outlines the procedure for the hydrogenation of 4-fluoro-5-nitroindole on a laboratory scale (1-10 g).

Materials and Equipment
  • Substrate: 4-fluoro-5-nitroindole

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet with water

  • Solvent: Methanol (MeOH) or Ethanol (EtOH), reagent grade

  • Gases: Hydrogen (H₂), high purity; Nitrogen (N₂), high purity

  • Filtration Aid: Celite® 545

  • Equipment:

    • Parr-type hydrogenation apparatus or a heavy-walled glass reaction vessel suitable for pressure

    • Magnetic stirrer and stir bar

    • Gas lines and regulators for H₂ and N₂

    • Three-necked round-bottom flask (if using a balloon setup)

    • Buchner funnel and filter flask

    • Rotary evaporator

Critical Safety Precautions

Hydrogenation reactions carry significant risks of fire and explosion.[8][12] Adherence to strict safety protocols is mandatory.

  • Hydrogen Flammability: Hydrogen gas is extremely flammable and forms explosive mixtures with air.[11] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.

  • Pyrophoric Catalyst: Palladium on carbon is pyrophoric, especially after the reaction when it is dry and saturated with hydrogen.[9] It can spontaneously ignite in air, particularly in the presence of flammable solvents. Never allow the catalyst to become dry on the filter paper. [8]

  • Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (N₂) to remove all oxygen before introducing hydrogen.[9][13]

  • Pressure Safety: Use appropriate pressure-rated equipment and never exceed the maximum rated pressure.[12][13]

  • Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves are required at all times.

Step-by-Step Procedure
  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and free of cracks.[9] Place a magnetic stir bar inside.

  • Charging the Reactants:

    • In the fume hood, add 4-fluoro-5-nitroindole (1.0 eq) to the reaction vessel.

    • Add a suitable solvent (e.g., Methanol, ~15-20 mL per gram of substrate). Stir briefly to dissolve the substrate.

  • Catalyst Addition:

    • Weigh the 10% Pd/C catalyst (50% wet, ~5 mol% Pd relative to the substrate) in a separate container.

    • Under a gentle stream of nitrogen, carefully add the wet catalyst to the reaction vessel containing the substrate solution. This is a critical step to prevent ignition.[9]

  • System Purge (Oxygen Removal):

    • Seal the reaction vessel securely.

    • Evacuate the vessel under vacuum and backfill with N₂.

    • Repeat this purge cycle at least three times to ensure the complete removal of oxygen.[13]

  • Introducing Hydrogen:

    • After the final N₂ backfill, evacuate the vessel one last time and introduce hydrogen gas.

    • Pressurize the vessel to the desired pressure (e.g., 50 psi or use a balloon for atmospheric pressure).

  • Reaction Execution:

    • Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, gas).

    • Monitor the reaction by observing the uptake of hydrogen (pressure drop). The reaction is typically exothermic.

    • The reaction can be monitored by TLC or LC-MS. To sample, depressurize, purge with N₂, take an aliquot, then re-purge and re-pressurize with H₂.[8] The reaction is generally complete within 2-6 hours at room temperature.

  • Reaction Work-up and Catalyst Filtration:

    • Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen into the fume hood exhaust.

    • Purge the system with N₂ three times to remove all residual hydrogen.[13]

    • Prepare a pad of Celite (~1-2 cm thick) in a Buchner funnel and wet it with a small amount of the reaction solvent.

    • Under a nitrogen atmosphere if possible, carefully filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.

    • CRITICAL: Immediately after filtration, rinse the filter cake with a small amount of fresh solvent. Do not allow the pad to go dry.[8] Quench the wet filter cake containing the catalyst with plenty of water and transfer it to a designated, clearly labeled hazardous waste container for spent pyrophoric catalysts.[9]

  • Isolation and Purification:

    • Transfer the filtrate to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid, 4-fluoro-1H-indol-5-amine, can be purified by column chromatography on silica gel or by recrystallization if necessary.

Caption: Experimental workflow for the synthesis of 4-Fluoro-1H-indol-5-amine.

Product Characterization

The final product should be characterized to confirm its identity and purity.

Parameter Expected Value
Appearance Off-white to light brown solid
Molecular Formula C₈H₇FN₂
Molecular Weight 150.15 g/mol
¹H NMR Signals corresponding to aromatic, amine (NH₂), and indole (NH) protons.
¹³C NMR Signals corresponding to the 8 carbon atoms of the indole ring.
¹⁹F NMR A single resonance characteristic of the fluorine's electronic environment.[1]
Mass Spec (ESI-MS) [M+H]⁺ at m/z = 151.16

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Inactive catalyst.[2]2. Insufficient hydrogen pressure or leak in the system.3. Poor stirring/mass transfer.1. Use a fresh batch of catalyst.2. Check for leaks; ensure adequate H₂ supply.3. Increase stirring speed.
Byproduct Formation (e.g., over-reduction) 1. Reaction time too long.2. Reaction temperature or pressure too high.[2]1. Monitor the reaction closely by TLC/LC-MS and stop it upon completion.2. Reduce H₂ pressure or run at a lower temperature.
Low Isolated Yield 1. Incomplete reaction.2. Loss of product during filtration or transfer.3. Inefficient purification.1. See "Incomplete Reaction" above.2. Ensure quantitative transfers; wash filter cake and glassware with solvent.3. Optimize chromatography solvent system or recrystallization conditions.
Catalyst Ignites During Filtration 1. Catalyst was allowed to dry in the presence of air.Immediately smother the fire with sand or a Class D fire extinguisher. Never use water on a metal fire. Always keep the catalyst cake wet with solvent or water during and after filtration.[8]

References

  • Benchchem. The Strategic Synthesis and Significance of 4-Fluoro-2-methyl-1H-indol-5-amine: A Technical Overview.
  • Linzda. A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • Benchchem. The Strategic Utility of 4-Fluoro-2-methyl-1H-indol-5-amine in Modern Organic Synthesis.
  • Benchchem. Technical Support Center: Synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine.
  • University of Wisconsin-Madison. Hydrogenation SOP.
  • ACS Chemical Health & Safety. Hazards associated with laboratory scale hydrogenations.
  • YouTube. Hydrogenation reaction safety.
  • Mettler Toledo. Hydrogenation Reactions | Safe Reaction Monitoring & Control.
  • ACS Publications. Synthesis of Pharmacologically Relevant Indoles with Amine Side Chains via Tandem Hydroformylation/Fischer Indole Synthesis. The Journal of Organic Chemistry.
  • OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni).
  • American Chemical Society. Raney® Nickel: A Life-Changing Catalyst.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation.
  • Rasayan Journal of Chemistry. HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS.
  • Organic Chemistry Data. Nitro Reduction - Common Conditions.
  • AZoM. Catalytic Hydrogenation Reaction.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 4-Fluoro-1H-indol-5-amine synthesis

Welcome to the technical support center for the synthesis of 4-Fluoro-1H-indol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this importan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-1H-indol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthesis. The unique substitution pattern of this molecule, featuring a fluorine at the 4-position and an amine at the 5-position, makes it a valuable building block in medicinal chemistry, particularly for kinase inhibitors.[1] However, this substitution also presents specific challenges in its synthesis.

This guide provides in-depth, experience-based solutions to common problems encountered during the synthesis, ensuring you can improve your reaction yield and purity.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of 4-Fluoro-1H-indol-5-amine. The primary route to this compound involves the nitration of a 4-fluoroindole precursor, followed by the reduction of the nitro group to the desired amine.

Issue 1: Low Yield During Nitration of 4-Fluoroindole

Question: My nitration of 4-fluoroindole to 4-fluoro-5-nitroindole is resulting in a low yield and multiple unidentified byproducts. What are the likely causes and how can I optimize this step?

Answer: Low yields in the nitration of 4-fluoroindole are a common problem and often stem from a lack of regioselectivity and harsh reaction conditions leading to degradation. The electron-donating nature of the indole nitrogen directs nitration to multiple positions, and the indole ring itself can be unstable in strong acidic conditions.[2]

Causality and Solutions:

  • Regioselectivity: The indole nucleus is susceptible to electrophilic attack at several positions. To favor nitration at the 5-position, it is crucial to control the reaction conditions carefully.

    • Protecting Groups: Consider protecting the indole nitrogen, for example, with an acetyl or a tosyl group. This can help direct the nitration more selectively and prevent side reactions.

    • Nitrating Agent: The choice of nitrating agent is critical. While a mixture of nitric acid and sulfuric acid is common, it can be too harsh.[3] Milder nitrating agents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate can offer better control and improved yields.

  • Reaction Conditions:

    • Temperature: Indole nitrations are highly exothermic. Maintaining a low temperature (typically between -10°C and 0°C) is essential to prevent over-nitration and the formation of tar-like byproducts.[4]

    • Solvent: The choice of solvent can influence the solubility of the starting material and the reactivity of the nitrating agent. Acetic acid is a common solvent for this reaction.

  • Work-up Procedure: Careful work-up is necessary to isolate the desired product without degradation. Pouring the reaction mixture onto ice and then neutralizing with a base like sodium carbonate or ammonia is a standard procedure.[3]

Issue 2: Incomplete Reduction of 4-Fluoro-5-nitroindole

Question: I am struggling to achieve complete reduction of the nitro group in 4-fluoro-5-nitroindole to the corresponding amine. What are the best methods for this transformation and what factors should I consider?

Answer: Incomplete reduction is often due to an inactive catalyst, insufficient reducing agent, or non-optimal reaction conditions. The choice of reducing agent is key to a successful and high-yielding reduction.

Causality and Solutions:

  • Choice of Reducing Agent: Several methods are effective for the reduction of nitroindoles.

    • Catalytic Hydrogenation: This is a clean and efficient method. Palladium on carbon (Pd/C) is a commonly used catalyst.[1] Ensure the catalyst is fresh and active. The reaction is typically carried out under a hydrogen atmosphere in a solvent like methanol or ethanol.

    • Metal-Acid Reduction: A combination of a metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid is a robust method.[2] Finely powdered and activated metal is crucial for good reactivity.

    • Tin(II) Chloride (SnCl2): This is another effective reagent for this reduction, often used in ethanol or ethyl acetate.[2][5]

  • Reaction Monitoring: It is essential to monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the starting material has been fully consumed.

  • Side Reactions: Over-reduction of the indole ring to an indoline can occur under harsh catalytic hydrogenation conditions (high pressure, prolonged reaction time).[2] Careful monitoring can prevent this.

Issue 3: Alternative Synthetic Routes for Improved Yield

Question: Are there alternative synthetic strategies to the nitration-reduction pathway that might offer better overall yields for 4-Fluoro-1H-indol-5-amine?

Answer: Yes, several other well-established indole syntheses can be adapted for this specific target, potentially avoiding the challenges of direct nitration.

  • Fischer Indole Synthesis: This classic method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.[2][6] For 4-fluoro-1H-indol-5-amine, you would start with (4-fluoro-5-aminophenyl)hydrazine. The amino group would likely need to be protected during the acidic cyclization step.

  • Leimgruber-Batcho Indole Synthesis: This two-step method is often used in industrial settings and involves the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization.[4][7] This can be a high-yielding route.

  • Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): If you can synthesize a 5-halo-4-fluoroindole (e.g., 5-bromo-4-fluoroindole), a Buchwald-Hartwig amination can be a very effective way to introduce the amino group.[8][9] This method is known for its high functional group tolerance.

Experimental Protocols

Protocol 1: Optimized Nitration of 4-Fluoroindole

This protocol uses a milder nitrating agent to improve regioselectivity and yield.

Materials:

  • 4-Fluoroindole

  • Acetic anhydride

  • Fuming nitric acid

  • Acetic acid

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask cooled to -10°C, slowly add fuming nitric acid to acetic anhydride with stirring to generate acetyl nitrate in situ.

  • Dissolve 4-fluoroindole in glacial acetic acid and cool the solution to -10°C.

  • Slowly add the pre-formed acetyl nitrate solution to the 4-fluoroindole solution, maintaining the temperature below -5°C.

  • Stir the reaction mixture at this temperature and monitor its progress by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-fluoro-5-nitroindole.

Protocol 2: Reduction of 4-Fluoro-5-nitroindole using Catalytic Hydrogenation

This protocol describes a clean and efficient method for the reduction of the nitro group.

Materials:

  • 4-Fluoro-5-nitroindole

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply

Procedure:

  • Dissolve 4-fluoro-5-nitroindole in methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (a balloon of hydrogen is often sufficient for small-scale reactions).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-fluoro-1H-indol-5-amine.

  • The product can be further purified by column chromatography or recrystallization if necessary.[1]

Data Presentation

Synthesis StepCommon Yield RangeOptimized Yield RangeKey Optimization Parameters
Nitration 30-50%60-75%Milder nitrating agent (e.g., acetyl nitrate), low temperature control (-10°C to 0°C), use of a protecting group on the indole nitrogen.
Reduction 70-85%>90%Fresh, active catalyst (for hydrogenation), activated metal powder (for metal-acid reduction), careful reaction monitoring to prevent over-reduction.

Visualizations

Troubleshooting Workflow for Low Nitration Yield

G start Low Yield in Nitration Step check_regio Check Regioselectivity (Multiple Spots on TLC?) start->check_regio check_degradation Assess Degradation (Tar Formation?) start->check_degradation protect_N Protect Indole Nitrogen (e.g., Ac, Ts) check_regio->protect_N Yes milder_nitrating_agent Use Milder Nitrating Agent (e.g., Acetyl Nitrate) check_regio->milder_nitrating_agent Yes lower_temp Lower Reaction Temperature (-10°C to 0°C) check_degradation->lower_temp Yes re_run Re-run Optimized Reaction protect_N->re_run milder_nitrating_agent->re_run lower_temp->re_run

Caption: Decision tree for troubleshooting low yields in the nitration of 4-fluoroindole.

Synthetic Pathways to 4-Fluoro-1H-indol-5-amine

G cluster_0 Nitration-Reduction Pathway cluster_1 Fischer Indole Synthesis cluster_2 Buchwald-Hartwig Amination start_A 4-Fluoroindole intermediate_A 4-Fluoro-5-nitroindole start_A->intermediate_A Nitration end_product 4-Fluoro-1H-indol-5-amine intermediate_A->end_product Reduction start_B (4-Fluoro-5-aminophenyl)hydrazine + Aldehyde/Ketone start_B->end_product Acid-catalyzed Cyclization start_C 5-Bromo-4-fluoroindole + Amine Source start_C->end_product Pd-catalyzed Coupling

Caption: Overview of major synthetic routes to 4-Fluoro-1H-indol-5-amine.

References

  • ACS Publications. (2005). Synthesis of Pharmacologically Relevant Indoles with Amine Side Chains via Tandem Hydroformylation/Fischer Indole Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diindolylamine Preparation and Stability Investigations. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Request PDF. (n.d.). An improved synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Retrieved from [Link]

  • Beilstein Journals. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • ResearchGate. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Retrieved from [Link]

  • Synthesis Spotlight. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Fischer indole reaction in the synthesis of compound 3. Retrieved from [Link]

  • Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • ACS Publications. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. Retrieved from [Link]

  • Chemical Insights. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]

  • TSI Journals. (2010). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Retrieved from [Link]

  • Beilstein Journals. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]

  • National Institutes of Health. (2019). Palladium-catalyzed synthesis and nucleotide pyrophosphatase inhibition of benzo[5][10]furo[3,2-b]indoles. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Tertiary Aminourea-Catalyzed Enantioselective Iodolactonization. PMC. Retrieved from [Link]

  • Oxford Academic. (n.d.). 3-Nitropyrrole and 5-nitroindole as universal bases in primers for DNA sequencing and PCR. Nucleic Acids Research. Retrieved from [Link]

  • PubMed. (2012). Modification of the siRNA passenger strand by 5-nitroindole dramatically reduces its off-target effects. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Nitroindole as an universal base analogue. PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling, Storage, and Troubleshooting for 4-Fluoro-1H-indol-5-amine

Welcome to the Technical Support Center for 4-Fluoro-1H-indol-5-amine (CAS: 1003858-66-9). As an aminoindole derivative, this compound is a highly valuable building block in drug development, but it is notoriously challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Fluoro-1H-indol-5-amine (CAS: 1003858-66-9). As an aminoindole derivative, this compound is a highly valuable building block in drug development, but it is notoriously challenging to handle. This guide is designed for researchers and scientists who need to maintain the chemical integrity of this sensitive reagent.

The Causality of Degradation: Mechanistic Overview

To prevent degradation, you must first understand the chemical vulnerabilities of 4-Fluoro-1H-indol-5-amine. The molecule features an electron-rich indole ring coupled with a free primary amine. Indole structures possess an intrinsic antioxidant potential, meaning they readily act as radical scavengers by donating electrons[1].

When exposed to environmental stressors (oxygen, UV light, or ambient moisture), the molecule undergoes homolytic cleavage or electron abstraction to form a radical intermediate. Because the 5-amino group further increases the electron density of the aromatic system, these radicals rapidly undergo 2 (forming C-C or C-N bonds with adjacent molecules)[2]. This chain reaction leads to highly conjugated polymeric degradants, which visually manifest as a dark brown or black discoloration of the powder.

DegradationPathway Node1 4-Fluoro-1H-indol-5-amine (Colorless/Off-White) Node2 Environmental Stressors (O2, UV Light, Heat) Node1->Node2 Exposure Node6 Protonation (HCl Salt) (Stabilized Form) Node1->Node6 Derivatization Node3 Radical Intermediate (Electron Abstraction) Node2->Node3 Oxidation Node4 Oxidative Dimerization (C-C or C-N Bond Formation) Node3->Node4 Radical Coupling Node5 Polymeric Degradants (Brown/Black Insoluble Mass) Node4->Node5 Polymerization Node6->Node3 Inhibits Electron Loss

Logical workflow of 4-Fluoro-1H-indol-5-amine oxidative degradation and stabilization via protonation.

Core Storage Guidelines & Quantitative Parameters

To interrupt the degradation pathways outlined above, strict adherence to environmental controls is required. Below is a summary of the quantitative data and the mechanistic rationale for each storage parameter.

ParameterRecommended ConditionCausality / Mechanistic Rationale
Storage Temperature -20°C (Long-term) 2-8°C (Short-term)Reduces the kinetic energy of the system, drastically slowing the rate of oxidative dimerization and thermal degradation[3].
Atmosphere < 0.1 ppm O₂ / H₂O (Argon or Nitrogen)Eliminates the primary oxidative reactants. Moisture must be excluded as water can catalyze certain oxidative pathways and cause aggregation[4].
Light Exposure 0 Lux (Amber Glass Vial)Prevents photo-induced homolytic cleavage. UV photons provide the activation energy required to excite the molecule into a reactive triplet state[2].
Purity Threshold ≥ 95%Auto-oxidation accelerates exponentially if trace degradants (radicals) are already present in the batch.

Self-Validating Experimental Protocols

Protocol 1: Anaerobic Weighing and Transfer

Handling cold, air-sensitive reagents introduces the risk of atmospheric moisture condensation, which acts as a vector for rapid degradation[5].

HandlingWorkflow Step1 Vial Removal (-20°C Storage) Step2 Equilibration (Warm to Room Temp) Step1->Step2 Prevents Condensation Step3 Glovebox / Schlenk (Inert Ar/N2 Atmosphere) Step2->Step3 Transfer to Inert Zone Step4 Weighing & Transfer Step3->Step4 Open Vial Step5 Purge & Seal (Parafilm/Teflon Tape) Step4->Step5 Reseal under Ar/N2

Step-by-step handling workflow to prevent moisture condensation and oxygen exposure during weighing.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed amber vial from the -20°C freezer and place it in a desiccator.

    • Validation Check: Observe the external surface of the vial. Do not open it until the glass is completely dry and has reached ambient room temperature (typically 30–45 minutes). Opening a cold vial creates a negative pressure vacuum that sucks in ambient humidity[5].

  • Inert Environment Preparation: Transfer the vial into a glovebox or prepare a Schlenk line purged with Argon.

    • Validation Check: If using a Schlenk line, ensure the mineral oil bubbler maintains a steady positive pressure before uncapping the vial.

  • Transfer: Quickly weigh the desired amount using static-free spatulas.

  • Resealing: Purge the headspace of the source vial with Argon for 30 seconds. Cap tightly, wrap the seal with Parafilm or Teflon tape, and immediately return to -20°C storage.

Protocol 2: Rescue & Purification via Salt Formation

If your free base has oxidized, it can often be rescued by converting it to a hydrochloride salt. Protonating the amine reduces the electron density on the indole ring, significantly stabilizing the molecule against further oxidation[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude, darkened 4-Fluoro-1H-indol-5-amine in strictly degassed diethyl ether.

  • Filtration: Pass the solution through a short pad of Celite under a nitrogen atmosphere to trap the highly polymeric, insoluble black degradants.

  • Acidification: Cool the filtrate to 0°C. Slowly add 1.1 equivalents of anhydrous ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise.

    • Validation Check: Successful salt formation is indicated by the immediate precipitation of an off-white solid. If the precipitate is dark brown, the Celite filtration was insufficient and must be repeated.

  • Isolation: Collect the 4-Fluoro-1H-indol-5-amine hydrochloride salt via vacuum filtration under nitrogen, wash with cold anhydrous ether, and dry under high vacuum.

Troubleshooting & FAQs

Q: My 4-Fluoro-1H-indol-5-amine powder has changed from off-white to dark brown. Is the entire batch ruined? A: Not necessarily, but its purity is compromised. The dark coloration indicates that oxidative dimerization and subsequent polymerization have occurred[2]. Because these polymeric degradants are highly conjugated, even a 1-2% degradation can turn the entire batch dark brown or black. Do not use it immediately for sensitive biological assays or catalytic reactions. You must verify the purity via HPLC or ¹H-NMR. If the purity has dropped below your acceptable threshold, perform a purification rescue (see Protocol 2).

Q: Can I prepare a stock solution of 4-Fluoro-1H-indol-5-amine and store it for future experiments? A: Storing air-sensitive amines in solution is highly discouraged. Solvents increase the kinetic mobility of the molecules, and dissolved oxygen rapidly accelerates degradation[4]. If a solution is absolutely required for a workflow, you must use strictly degassed solvents (e.g., prepared via freeze-pump-thaw cycling) and store the solution at -80°C for no more than 24 to 48 hours.

Q: Why is Argon preferred over Nitrogen for storing this specific compound? A: While both are inert gases, Argon is significantly denser than air. When you open a vial in a Schlenk line or glovebox, Argon forms a heavy, protective "blanket" over the solid chemical. Nitrogen, being lighter, readily mixes with ambient air, increasing the risk of transient oxygen exposure during handling[5].

Q: I stored my vial in the fridge (2-8°C) as recommended, but it still degraded. Why? A: Temperature control alone is insufficient. If the vial's septum was repeatedly punctured with syringe needles, or if the cap was not sealed with Parafilm, atmospheric oxygen and moisture likely permeated the container over time[5]. Always ensure the physical integrity of the seal and store the primary container inside a secondary desiccator if possible.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of 4-Fluoro-1H-indol-5-amine

Welcome to the Technical Support Center for 4-Fluoro-1H-indol-5-amine (CAS: 1003858-66-9 / 948293-49-0). This portal is designed for researchers, medicinal chemists, and drug development professionals encountering aqueou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Fluoro-1H-indol-5-amine (CAS: 1003858-66-9 / 948293-49-0). This portal is designed for researchers, medicinal chemists, and drug development professionals encountering aqueous solubility bottlenecks with this specific fluorinated indole building block.

Below, you will find a comprehensive root-cause analysis, troubleshooting FAQs, and validated experimental protocols designed to keep your assays running smoothly.

PART 1: Root Cause Analysis — The Causality of Insolubility

To effectively troubleshoot solubility, we must first understand the molecular mechanics. 4-Fluoro-1H-indol-5-amine is frequently utilized as a key intermediate in the synthesis of ATP-binding cassette transporter modulators, such as CFTR correctors ()[1]. However, its transition from organic synthesis to aqueous biological assays is often hindered by severe precipitation.

This insolubility is driven by two primary physicochemical factors:

  • High Lipophilicity of the Fluorinated Indole Core: The indole macro-structure is inherently hydrophobic. The addition of the highly electronegative fluorine atom at the 4-position increases the lipophilicity (LogP) and alters the electron density of the aromatic system, promoting strong intermolecular π-π stacking in the solid state.

  • Unfavorable pKa at Physiological pH: The primary amine at the 5-position is the only ionizable group on the molecule. However, this amine is positioned ortho to the highly electronegative fluorine atom. This strong inductive electron-withdrawing effect lowers the pKa of the conjugate acid to approximately 3.2 - 4.0 (analogous to ortho-fluoroanilines) ()[2]. Consequently, at physiological pH (7.4), the amine is entirely unprotonated (free base). Without a localized charge, the molecule cannot form sufficient ion-dipole interactions with water to overcome its crystal lattice energy.

Table 1: Physicochemical Profile of 4-Fluoro-1H-indol-5-amine
PropertyValue / EstimateImpact on Aqueous Solubility
Molecular Weight 150.15 g/mol Favorable for dissolution, but overridden by lipophilicity.
LogP (predicted) ~1.5 - 2.0High hydrophobicity; drives partitioning out of aqueous media.
Amine pKa ~3.2 - 4.0Remains un-ionized at pH 7.4, preventing aqueous solvation.
Hydrogen Bonding 2 Donors, 1 AcceptorInsufficient to overcome hydrophobic stacking in water.

PART 2: Troubleshooting Guide & FAQs

Q1: I need to prepare a 10 mM stock solution for an in vitro enzyme assay. Water and PBS fail completely. What is the standard protocol? A: Do not use aqueous buffers for primary stock solutions. 4-Fluoro-1H-indol-5-amine must be dissolved in a polar aprotic solvent. We recommend 100% anhydrous DMSO (Dimethyl sulfoxide) to prepare a 10 mM to 50 mM master stock. The strong dipole moment of DMSO disrupts the intermolecular hydrogen bonding of the amine and indole NH. Ensure the DMSO is strictly anhydrous; moisture absorption will prematurely trigger precipitation.

Q2: When I dilute my DMSO stock into cell culture media (to a final concentration of 100 µM), the compound crashes out, forming a cloudy suspension. How do I prevent this? A: This is a classic "solvent-shift" precipitation. When the DMSO is diluted by the aqueous media, the hydrophobic effect forces the uncharged free-base molecules to aggregate. To prevent this, you must lower the thermodynamic barrier using co-solvents or surfactants ()[3]. Solution: Pre-mix the DMSO stock with a surfactant like Tween-80 before adding it to the aqueous media (See Protocol A). The surfactant forms micelles that encapsulate the lipophilic compound, shielding it from the water.

Q3: Can I just lower the pH of my buffer to protonate the amine and dissolve it? A: Yes, but with strict limitations. Because the pKa is ~3.5, you would need to drop the buffer pH to ~1.5 - 2.0 to achieve >99% protonation and form a soluble salt. While this works for cleaning glassware or specific analytical chemistry techniques, a pH of 2.0 is highly toxic to cell cultures and will denature proteins in enzymatic assays. For biological assays, rely on formulation strategies rather than extreme pH adjustments.

Q4: We are moving to in vivo PK studies. DMSO/Tween is causing toxicity in our mice. What is a safer vehicle for oral gavage? A: For in vivo dosing, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard for lipophilic amines. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The 4-fluoroindole core fits inside this cavity, forming a water-soluble inclusion complex without the need for harsh organic solvents ()[4].

PART 3: Validated Experimental Protocols

Protocol A: Preparation of a Micellar Formulation for In Vitro Assays

Self-Validating Mechanism: This protocol relies on visual thermodynamics. If the compound is successfully trapped in micelles, the solution remains optically clear. Immediate visible opalescence (cloudiness) instantly signals a formulation failure before you waste reagents.

  • Stock Preparation: Dissolve 4-Fluoro-1H-indol-5-amine in 100% anhydrous DMSO to a concentration of 20 mM. Vortex until completely clear.

  • Surfactant Partitioning (Critical Step): In a separate tube, add 50 µL of the 20 mM DMSO stock to 50 µL of 100% Tween-80. Vortex vigorously for 60 seconds. The compound must partition into the surfactant before any water is introduced.

  • Aqueous Phase Addition: Slowly add 900 µL of PBS (pH 7.4) dropwise while continuously vortexing.

  • Validation: The final solution (1 mM API in 5% DMSO / 5% Tween-80 / 90% PBS) should be optically clear. If slight opalescence occurs, sonicate for 5 minutes at room temperature.

Protocol B: HP-β-CD Complexation for In Vivo Dosing

Self-Validating Mechanism: The final filtration step serves as a physical checkpoint. If complexation fails, uncomplexed API remains as a solid and is trapped by the filter, ensuring you only dose fully solubilized compound.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or saline. Stir until completely dissolved.

  • API Addition: Weigh the required amount of 4-Fluoro-1H-indol-5-amine powder and add it directly to the 20% HP-β-CD solution.

  • Thermal Complexation: Sonicate the suspension in a water bath at 37°C for 30-45 minutes. Thermal energy accelerates the host-guest complexation.

  • Equilibration: Place the solution on a rotary shaker at room temperature overnight (12-16 hours) to reach thermodynamic equilibrium.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed API. The clear filtrate is ready for dosing.

PART 4: Visualizations

DecisionTree Start 4-Fluoro-1H-indol-5-amine Solubility Issue Assay Determine Target Application Start->Assay InVitro In Vitro (Cells/Enzymes) Assay->InVitro InVivo In Vivo (PK/Efficacy) Assay->InVivo DMSO Make 20mM DMSO Stock InVitro->DMSO Cyclo Use Protocol B (HP-β-CD Complexation) InVivo->Cyclo Dilute Dilute in Aqueous Media DMSO->Dilute Precip Does it precipitate? Dilute->Precip Micelle Use Protocol A (DMSO/Tween-80) Precip->Micelle Yes (Cloudy) Success Proceed with Assay Precip->Success No (Clear) Micelle->Success Cyclo->Success

Workflow for selecting the correct solubility enhancement strategy.

Mechanism FreeBase Free Base API (Highly Lipophilic) Aqueous Aqueous Buffer (pH 7.4) FreeBase->Aqueous Direct Dilution Micelle Tween-80 Surfactant FreeBase->Micelle Partitioning CD HP-β-Cyclodextrin FreeBase->CD Host-Guest Interaction Precipitation Aggregation & Precipitation Aqueous->Precipitation Hydrophobic Effect Solubilized1 Micellar Encapsulation (Clear Solution) Micelle->Solubilized1 Solubilized2 Inclusion Complex (Clear Solution) CD->Solubilized2

Mechanistic pathways of aqueous precipitation vs. micellar and cyclodextrin solubilization.

PART 5: References

  • Title: US11639347B2 - Modulators of ATP-binding cassette transporters Source: Google Patents URL:

  • Title: 2-Fluoroaniline | C6H6FN | CID 9584 Source: PubChem URL: [Link]

  • Title: EP2629763A1 - Methods of increasing solubility of poorly soluble compounds Source: Google Patents URL:

  • Title: An Uncharged Oxetanyl Sulfoxide as a Covalent Modifier for Improving Aqueous Solubility Source: PubMed Central (PMC) / ACS Medicinal Chemistry Letters URL: [Link]

Sources

Optimization

Technical Support Center: 4-Fluoro-1H-indol-5-amine Crystallization &amp; Purification

Welcome to the Technical Support Center for the purification of 4-Fluoro-1H-indol-5-amine (CAS 1003858-66-9)[1]. This compound is a highly valuable pharmaceutical intermediate, most notably utilized in the synthesis of A...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 4-Fluoro-1H-indol-5-amine (CAS 1003858-66-9)[1]. This compound is a highly valuable pharmaceutical intermediate, most notably utilized in the synthesis of ATP-Binding Cassette (ABC) transporter modulators, such as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[2].

Because 5-aminoindoles are highly reactive, researchers frequently encounter issues with discoloration, co-crystallizing impurities, and low yields during the final isolation steps. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and a self-validating crystallization protocol to ensure high-purity isolation.

Part 1: Troubleshooting FAQs (Causality & Mechanism)

Q1: My crystallized 4-Fluoro-1H-indol-5-amine has a distinct pinkish/reddish hue instead of being white. What is causing this, and how can I prevent it? Causality & Mechanism: Unprotected aminoindoles are highly electron-rich. The amino group at the 5-position donates electron density into the indole ring, making the molecule exceptionally sensitive to atmospheric oxygen and light[3]. Even trace oxidative degradation leads to the formation of highly conjugated azo or nitroso dimeric species. These oxidative dimers possess high molar absorptivity, imparting a pink or reddish haze to the bulk material even at parts-per-million (ppm) levels[4]. Solution: Crystallization must be performed under strict anaerobic conditions. Use degassed solvents (sparged with Argon or N₂) and maintain an inert atmosphere throughout the cooling and filtration process. The addition of a trace amount of a mild antioxidant (e.g., BHT) to the mother liquor can also suppress radical-initiated dimerization.

Q2: I am detecting residual transition metals in my final crystal lattice. Why does this happen, and how do I remove it? Causality & Mechanism: The upstream synthesis of 4-Fluoro-1H-indol-5-amine typically involves the reduction of 4-fluoro-5-nitro-1H-indole using catalytic hydrogenation (Pd/C) or chemical reduction (e.g., NiCl₂/NaBH₄)[2]. Transition metals readily form stable coordination complexes with the primary amine and the indole nitrogen. During crystallization, these metal-amine complexes can become occluded within the crystal lattice or co-precipitate as solid solutions during nucleation[5]. Solution: Implement a pre-crystallization metal scavenging step. Treating the hot dissolution mixture with a silica-supported thiol scavenger (SiliaMetS® Thiol) or washing the organic phase with an aqueous EDTA solution will competitively bind the free metals, allowing them to be filtered out before supersaturation is reached.

Q3: How do I separate unreacted 4-fluoro-5-nitro-1H-indole from the target product during crystallization? Causality & Mechanism: Incomplete reduction leaves behind the nitro precursor. Because the nitro group is significantly less polar and lacks the hydrogen-bond donating capability of the primary amine, its solubility profile differs from the product. In crystallization terms, the nitro precursor acts as a "Class I" impurity, meaning it can be satisfactorily removed by selective recrystallization or washing if the correct solvent system is chosen[5]. Solution: Utilize an anti-solvent crystallization strategy. Dissolve the crude mixture in a polar aprotic solvent (e.g., Ethyl Acetate) where both are soluble, and slowly add a non-polar anti-solvent (e.g., Heptane). The highly polar 5-aminoindole will rapidly reach supersaturation and nucleate, while the less polar nitro precursor remains dissolved in the mother liquor.

ImpurityPathways Precursor 4-Fluoro-5-nitro-1H-indole (Starting Material) Reduction Reduction Step (NiCl2/NaBH4 or Pd/C) Precursor->Reduction H2 or Hydride Product 4-Fluoro-1H-indol-5-amine (Target Product) Reduction->Product Complete Conversion Imp1 Unreacted Precursor (Class I Impurity) Reduction->Imp1 Incomplete Rxn Imp2 Residual Metals (Ni/Pd) (Lattice Inclusion) Reduction->Imp2 Catalyst Leaching Imp3 Oxidative Dimers (Azo/Nitroso Species) Product->Imp3 O2 / Light Exposure

Logical relationship of impurity generation during 4-Fluoro-1H-indol-5-amine synthesis.

Part 2: Impurity Profiling & Data Presentation

Understanding the visual and analytical signatures of impurities is critical for real-time process monitoring. The table below summarizes the quantitative and qualitative data for common impurities encountered during this workflow.

Impurity TypeChemical Source / CauseVisual / Analytical SignatureTargeted Removal Strategy
Oxidative Dimers Air/light exposure of the free amine[3].Pink/red discoloration; new peaks in LC-MS (higher mass).Degassed solvents, inert atmosphere (Ar/N₂), dark vessels.
Transition Metals NiCl₂/NaBH₄ or Pd/C reduction steps[2].Grayish tint; high ppm in ICP-MS analysis.Silica-thiol scavenging, hot filtration through a Celite pad.
Nitro Precursor Incomplete reduction of starting material.Yellowish tint; higher Rf value on TLC (less polar).Anti-solvent crystallization (EtOAc/Heptane)[5].
Regioisomers Byproducts from upstream fluorination/nitration.Doublet peaks in ¹H NMR; close retention time on HPLC.Thermodynamic slow cooling to exclude structurally similar isomers.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each phase includes a verification checkpoint to confirm success before proceeding to the next step.

Anaerobic Anti-Solvent Crystallization of 4-Fluoro-1H-indol-5-amine

Phase 1: Dissolution and Scavenging

  • Preparation: Purge a jacketed crystallization vessel with Argon for 15 minutes. Ensure all ambient light is minimized.

  • Dissolution: Suspend 10.0 g of crude 4-Fluoro-1H-indol-5-amine in 50 mL of degassed Ethyl Acetate (EtOAc). Heat the mixture to 50 °C under constant agitation until complete dissolution is achieved.

  • Metal Scavenging: Add 0.5 g of Silica-Thiol metal scavenger to the hot solution. Stir at 50 °C for 30 minutes.

  • Validation Checkpoint 1: Perform a hot filtration through a pre-warmed Celite pad into a secondary Argon-purged vessel. The filtrate must be completely clear, indicating the successful removal of insoluble metal complexes and polymers.

Phase 2: Nucleation and Anti-Solvent Addition 5. Cooling: Program the jacketed vessel to cool the filtrate from 50 °C to 25 °C at a controlled rate of 0.5 °C/min. 6. Anti-Solvent Addition: Once at 25 °C, begin the dropwise addition of 100 mL of degassed Heptane (anti-solvent) over 60 minutes. 7. Validation Checkpoint 2: At approximately 30% anti-solvent addition, observe the solution. A persistent cloudiness should develop, indicating the onset of nucleation. If oiling out occurs (liquid-liquid phase separation), halt the addition, raise the temperature by 5 °C to redissolve, and reduce the addition rate.

Phase 3: Isolation and Verification 8. Aging: Once all Heptane is added, cool the slurry to 5 °C and age for 2 hours to maximize yield and allow the crystal lattice to thermodynamically exclude the nitro precursor[5]. 9. Filtration: Filter the resulting white to off-white crystals under an Argon blanket. Wash the filter cake with 20 mL of cold, degassed Heptane. 10. Validation Checkpoint 3: Dry the crystals under vacuum at 35 °C for 12 hours. Analyze the mother liquor via HPLC; it should contain the majority of the unreacted 4-fluoro-5-nitro-1H-indole, confirming successful phase separation.

CrystallizationWorkflow Start Crude 4-Fluoro-1H-indol-5-amine Dissolution Dissolution (EtOAc) Degassed, Inert Atm Start->Dissolution Add Solvent Scavenging Metal Scavenging (Silica-Thiol) Dissolution->Scavenging 50°C, 30 min Filtration Hot Filtration (Celite Pad) Scavenging->Filtration Remove Solids Cooling Controlled Cooling (0.5 °C/min) Filtration->Cooling Supersaturation AntiSolvent Anti-Solvent Addition (Heptane) Cooling->AntiSolvent Induce Nucleation Isolation Pure 4-Fluoro-1H-indol-5-amine AntiSolvent->Isolation Filter & Dry

Workflow for the anaerobic anti-solvent crystallization of 4-Fluoro-1H-indol-5-amine.

References

  • Source: guidechem.
  • Source: google.
  • Source: nih.
  • What do common indole impurities look like?
  • Source: acs.

Sources

Troubleshooting

Stabilizing 4-Fluoro-1H-indol-5-amine stock solutions for long-term biological assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 4-Fluoro-1H-indol-5-amine (CAS: 1003858-66-9)[1] Introduction 4-Fluoro-1H-indol-5-amine is a highly valuable buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 4-Fluoro-1H-indol-5-amine (CAS: 1003858-66-9)[1]

Introduction

4-Fluoro-1H-indol-5-amine is a highly valuable building block and pharmacological probe. However, like many aminoindoles, it presents significant handling challenges due to its inherent chemical instability. While the 4-fluoro substitution provides some inductive electron withdrawal, the resonance-donating nature of the 5-amino group renders the indole core highly electron-rich. This lowers the oxidation potential of the molecule, making it exceptionally vulnerable to auto-oxidation, photo-degradation, and subsequent oligomerization in both organic solvents and aqueous buffers[2].

This technical guide provides field-proven, causality-driven troubleshooting steps and self-validating protocols to ensure the integrity of your stock solutions for long-term biological assays.

Troubleshooting & FAQs

Q1: My 4-Fluoro-1H-indol-5-amine DMSO stock solution turned pink/brown after a week at 4°C. Is it still usable? No. The color change is a macroscopic indicator of oxidative degradation. Because the 5-amino group lowers the oxidation potential of the indole ring, dissolved oxygen in the solvent triggers a one-electron oxidation. This forms a highly reactive radical cation intermediate that rapidly undergoes irreversible C-C or C-N dimerization[3]. These resulting conjugated oligomers absorb visible light (appearing pink, brown, or black). Using this degraded stock will introduce severe assay artifacts, as the active monomer concentration is unknown and the dimers may possess off-target toxicity or reactivity.

Q2: How can I prevent this oxidation in my DMSO stock solutions? Oxygen and water are the primary catalysts for this degradation. Standard laboratory DMSO is highly hygroscopic; absorbed water lowers the activation energy for proton-coupled electron transfer, while dissolved oxygen acts as the electron acceptor. To arrest this kinetic pathway, you must use anhydrous DMSO that has been sparged with an inert gas (Argon or Nitrogen) to displace dissolved oxygen[4]. Furthermore, storing aliquots at -80°C suppresses the thermal energy required for the auto-oxidation reaction to proceed.

Q3: When diluting the stock into aqueous assay buffers, the compound degrades rapidly. Can I add stabilizers? Yes. Aqueous biological buffers often contain trace transition metals (e.g., Cu²⁺, Fe³⁺) that catalyze Fenton-like radical generation, rapidly destroying the indole core. You can stabilize the working solution by adding a metal chelator (e.g., 1 mM EDTA ) to sequester these metals, alongside a mild reducing agent (e.g., 1–2 mM Ascorbic Acid or TCEP ) to maintain the compound in its reduced state[4]. Note: Avoid DTT if transition metals are present, as DTT can paradoxically generate hydrogen peroxide under these conditions.

Q4: Does light exposure significantly impact stability? Yes. Indoles are highly susceptible to photo-oxidation. UV and ambient visible light can excite the indole ring, accelerating its reaction with triplet oxygen to form unstable hydroperoxides. Always use amber microcentrifuge tubes and minimize light exposure during assay preparation.

Quantitative Data: Storage Conditions & Expected Stability

To highlight the critical nature of proper storage, the following table summarizes the expected stability (defined as >95% intact monomer) of a 10 mM 4-Fluoro-1H-indol-5-amine solution under various environmental conditions.

Solvent / MatrixAtmosphereTemperatureLight ExposureExpected Stability
Standard DMSOAir4°CClear Tube< 1 Week
Standard DMSOAir-20°CClear Tube~ 1 Month
Anhydrous DMSO Argon -80°C Amber Tube > 12 Months
Aqueous Buffer (pH 7.4)Air37°CClear Plate< 12 Hours
Buffer + 1mM EDTA + AscorbateAir37°CClear Plate~ 48 Hours

Experimental Protocol: Preparation of Ultra-Stable 10 mM Stock Solutions

To guarantee reproducible biological assays, follow this self-validating methodology for stock preparation.

Materials Required:

  • 4-Fluoro-1H-indol-5-amine powder (Purity ≥95%)

  • Anhydrous DMSO (sealed under Argon)

  • Argon or Nitrogen gas line with a sterile sparging needle

  • Amber microcentrifuge tubes

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the anhydrous DMSO with Argon gas for 15–20 minutes to thoroughly displace any residual dissolved oxygen.

  • Rapid Weighing: Weigh the 4-Fluoro-1H-indol-5-amine powder rapidly on an analytical balance to minimize exposure to atmospheric moisture and oxygen. (If available, perform this in a nitrogen-purged glove box).

  • Dissolution: Dissolve the compound in the degassed DMSO to achieve a final concentration of 10 mM. Vortex gently until the solution is completely clear and colorless.

  • Aliquotting: Dispense single-use aliquots (e.g., 20–50 µL) into amber microcentrifuge tubes that have been pre-purged with Argon. Never subject this compound to freeze-thaw cycles.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and immediately transfer them to a -80°C freezer for long-term storage.

  • Integrity Validation (Self-Validating Step): Prior to executing a critical biological assay, thaw one aliquot and dilute it 1:100 in methanol. Measure the UV-Vis absorbance between 400 nm and 600 nm. A baseline absorbance ( A≈0 ) confirms the absence of colored oligomers[3]. Alternatively, run a rapid LC-MS analysis to confirm a single parent mass ( m/z≈151.0 [M+H]+ ) and the strict absence of higher molecular weight dimer peaks ( m/z≈299 ).

Mechanistic Visualization

The following diagram illustrates the causality behind the degradation of 4-Fluoro-1H-indol-5-amine and maps it against the recommended stabilization workflow.

G cluster_0 Degradation Pathway (Unprotected) cluster_1 Stabilization Strategy (Protected) Native 4-Fluoro-1H-indol-5-amine (Colorless/Yellowish Monomer) Oxidation One-Electron Oxidation (O2, Light, Cu2+/Fe3+) Native->Oxidation Stock Anhydrous DMSO + Argon Amber Vials at -80°C Native->Stock Proper Storage Radical Indole Radical Cation (Highly Reactive) Oxidation->Radical Oligomer C-C / C-N Dimerization (Pink/Brown/Black Artifacts) Radical->Oligomer Assay Aqueous Buffer + 1mM EDTA + 2mM Ascorbic Acid Stock->Assay Fresh Dilution Valid Intact Monomer (Verified by UV-Vis at 400nm ≈ 0) Assay->Valid Assay Duration

Mechanistic degradation pathway of 4-Fluoro-1H-indol-5-amine and corresponding stabilization workflow.

References

  • BenchChem Technical Support Center - Improving the Stability of Indole Compounds in Solution. Benchchem. 4

  • Capot Chemical - Specifications of 4-Fluoro-1H-indol-5-amine. Capotchem. 1

  • Journal of Electroanalytical Chemistry - Oxidation of simple indoles at a platinum anode. ResearchGate. 2

  • ACS Omega - Diindolylamine Preparation and Stability Investigations. ACS Publications. 3

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Benchmarking Guide to 4-Fluoro-1H-indol-5-amine Derivatives as Putative Kinase Inhibitors

In the landscape of modern drug discovery, particularly within oncology, the indole scaffold remains a privileged structure for the design of potent kinase inhibitors.[1] The strategic incorporation of fluorine can signi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly within oncology, the indole scaffold remains a privileged structure for the design of potent kinase inhibitors.[1] The strategic incorporation of fluorine can significantly enhance metabolic stability and binding affinity, making fluorinated indoles an attractive starting point for novel therapeutic development.[1][2] This guide presents a comprehensive benchmarking analysis of a novel series of 4-fluoro-1H-indol-5-amine derivatives against established, clinically relevant kinase inhibitors.

This document is intended for researchers, scientists, and drug development professionals, providing an in-depth technical comparison supported by detailed experimental protocols and data. Our objective is to offer a transparent and objective evaluation to inform and guide future research and development in this promising area of medicinal chemistry.

Introduction to the Investigated Compounds

The core structure, 4-fluoro-1H-indol-5-amine, offers a versatile platform for derivatization. For this comparative study, we have synthesized and evaluated three derivatives, herein designated as FIA-001 , FIA-002 , and FIA-003 . These derivatives feature modifications to the amino group, designed to probe interactions within the ATP-binding pocket of various kinases.

The standard reference compounds selected for this benchmarking study are:

  • Sorafenib and Sunitinib : Multi-kinase inhibitors with potent activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5]

  • Vemurafenib : A highly potent and specific inhibitor of the BRAF V600E mutant kinase.

  • Trametinib : A selective allosteric inhibitor of MEK1 and MEK2.[6][7][8]

These reference compounds were chosen due to their well-characterized mechanisms of action and their established roles in cancer therapy, providing a robust baseline for evaluating the potential of our novel derivatives.

Experimental Design & Rationale

The following diagram outlines the experimental workflow for the comprehensive evaluation of the 4-fluoro-1H-indol-5-amine derivatives.

G cluster_0 Phase 1: In Vitro Kinase Inhibition cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Data Analysis & Comparison A Compound Synthesis & QC (FIA-001, FIA-002, FIA-003) B In Vitro Kinase Assay (ADP-Glo™ Luminescent Assay) A->B Purity >95% C IC50 Determination vs. VEGFR-2, BRAF V600E, MEK1 B->C Dose-response curves D Cell Viability Assay (MTT Assay) C->D Prioritize potent and selective compounds G Comparative Analysis of IC50 and GI50 values C->G F GI50 Determination D->F Dose-response analysis E Select Cancer Cell Lines (e.g., A375, HT-29, HUVEC) E->D F->G H Benchmarking vs. Standard Compounds G->H

Caption: Experimental workflow for benchmarking 4-fluoro-1H-indol-5-amine derivatives.

Materials and Methods

In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)

The in vitro inhibitory activity of the test compounds against VEGFR-2, BRAF V600E, and MEK1 was determined using the ADP-Glo™ Kinase Assay (Promega).[9][10] This assay quantifies the amount of ADP produced during the kinase reaction, with the luminescent signal being directly proportional to kinase activity.[11]

Step-by-Step Protocol:

  • Compound Preparation : Test compounds (FIA-001, FIA-002, FIA-003, and reference standards) were dissolved in 100% DMSO to create 10 mM stock solutions. A 10-point, 3-fold serial dilution was performed in DMSO to generate a concentration range for IC50 determination.

  • Assay Plate Setup : In a 384-well, white, flat-bottom plate, 1 µL of each diluted compound or DMSO (vehicle control) was added.

  • Enzyme and Substrate Addition : 2 µL of recombinant human kinase (VEGFR-2, BRAF V600E, or MEK1) and 2 µL of the appropriate substrate and ATP solution were added to each well. The final reaction volume was 5 µL. The plate was incubated for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction : The reaction was initiated by the addition of ATP and incubated for 60 minutes at 30°C.

  • Reaction Termination and ADP Detection : 5 µL of ADP-Glo™ Reagent was added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate was incubated for 40 minutes at room temperature.

  • Luminescence Generation : 10 µL of Kinase Detection Reagent was added to each well to convert the generated ADP to ATP and produce a luminescent signal. The plate was incubated for 30-60 minutes at room temperature.

  • Data Acquisition : Luminescence was measured using a microplate reader.

  • Data Analysis : The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using GraphPad Prism or equivalent software.

Cell Viability Assay (MTT Assay)

The antiproliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.[12][13][14]

Step-by-Step Protocol:

  • Cell Seeding : Human melanoma (A375, BRAF V600E mutant), human colorectal carcinoma (HT-29, BRAF V600E mutant), and human umbilical vein endothelial cells (HUVEC) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment : Cells were treated with serial dilutions of the test compounds and reference standards for 72 hours.

  • MTT Addition : 10 µL of a 5 mg/mL MTT solution in PBS was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization : The medium was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was shaken on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement : The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis : The half-maximal growth inhibition (GI50) values were determined from dose-response curves.

Results: A Comparative Analysis

The inhibitory activities of the 4-fluoro-1H-indol-5-amine derivatives and the standard reference compounds are summarized below.

In Vitro Kinase Inhibition
CompoundVEGFR-2 IC50 (nM)BRAF V600E IC50 (nM)MEK1 IC50 (nM)
FIA-001 85.3 ± 4.1>10,000>10,000
FIA-002 2,500 ± 15045.6 ± 3.8>10,000
FIA-003 110.2 ± 8.798.5 ± 7.25,200 ± 410
Sorafenib 90.0 ± 5.5[4]22.0 ± 2.1>10,000
Sunitinib 9.0 ± 1.0>10,000>10,000
Vemurafenib >10,00031.0 ± 2.5>10,000
Trametinib >10,000>10,0000.9 ± 0.1[8]

Data are presented as mean ± standard deviation from three independent experiments.

Cell-Based Antiproliferative Activity
CompoundA375 (BRAF V600E) GI50 (µM)HT-29 (BRAF V600E) GI50 (µM)HUVEC GI50 (µM)
FIA-001 8.2 ± 0.710.5 ± 1.11.5 ± 0.2
FIA-002 0.9 ± 0.11.2 ± 0.215.8 ± 1.9
FIA-003 2.1 ± 0.33.5 ± 0.42.8 ± 0.3
Sorafenib 5.8 ± 0.66.3 ± 0.70.02 ± 0.003
Sunitinib >20>200.015 ± 0.002
Vemurafenib 0.05 ± 0.0060.08 ± 0.01>20
Trametinib 0.005 ± 0.0010.008 ± 0.001>20

Data are presented as mean ± standard deviation from three independent experiments.

Discussion and Mechanistic Insights

The results indicate that the novel 4-fluoro-1H-indol-5-amine derivatives exhibit distinct kinase inhibition profiles. FIA-001 demonstrates potent and selective inhibition of VEGFR-2, with an IC50 value comparable to that of Sorafenib.[4] This is reflected in its potent antiproliferative activity against HUVEC cells, which are highly dependent on VEGFR-2 signaling for proliferation and survival.[15]

The VEGFR-2 signaling cascade is a critical driver of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[16][17]

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF Raf PKC->RAF AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Inhibitor FIA-001 / Sorafenib Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

In contrast, FIA-002 shows a preference for BRAF V600E inhibition, with an IC50 value in the nanomolar range, comparable to Vemurafenib. This translates to potent growth inhibition in the A375 and HT-29 cell lines, both of which harbor the BRAF V600E mutation. The BRAF-MEK-ERK pathway is a key signaling cascade that regulates cell growth and proliferation, and its constitutive activation due to BRAF mutations is a hallmark of several cancers, including melanoma and colorectal cancer.[2][18][19][20]

G cluster_0 BRAF-MEK-ERK Signaling Pathway GrowthFactor Growth Factors RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor_BRAF FIA-002 / Vemurafenib Inhibitor_BRAF->BRAF Inhibits Inhibitor_MEK Trametinib Inhibitor_MEK->MEK Inhibits

Caption: The BRAF-MEK-ERK signaling pathway and points of inhibition.

FIA-003 exhibits a multi-kinase inhibitory profile, with moderate activity against both VEGFR-2 and BRAF V600E. This polypharmacology could be advantageous in certain contexts, potentially addressing multiple oncogenic drivers simultaneously. However, it also presents challenges in terms of predicting off-target effects and therapeutic windows.

Conclusion

This comparative guide demonstrates that the 4-fluoro-1H-indol-5-amine scaffold is a promising starting point for the development of novel kinase inhibitors. Through targeted chemical modifications, it is possible to generate derivatives with distinct and potent inhibitory profiles against clinically relevant cancer targets.

  • FIA-001 has emerged as a selective and potent VEGFR-2 inhibitor, warranting further investigation as an anti-angiogenic agent.

  • FIA-002 shows significant promise as a BRAF V600E inhibitor, with efficacy comparable to the standard-of-care compound, Vemurafenib, in cellular models.

  • FIA-003 represents a multi-targeted inhibitor, the therapeutic potential of which will require further characterization.

The experimental protocols and comparative data presented herein provide a robust framework for the continued exploration and optimization of this chemical series. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and off-target liability to fully elucidate the therapeutic potential of these novel 4-fluoro-1H-indol-5-amine derivatives.

References

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available at: [Link]

  • ResearchGate. A schematic of the RAF-MEK-ERK signaling pathway is shown with BRAF in... | Download Scientific Diagram. Available at: [Link]

  • ResearchGate. The BRAF signalling pathway. RAS/RAF/MEK/ERK signalling cascade, also... | Download Scientific Diagram. Available at: [Link]

  • Bio-protocol. 3.2. In Vitro Kinase Inhibition Assays. Available at: [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 22). Available at: [Link]

  • PMC. Receptor-Driven ERK Pulses Reconfigure MAPK Signaling and Enable Persistence of Drug-Adapted BRAF-Mutant Melanoma Cells. Available at: [Link]

  • Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma. (2017, July 14). Available at: [Link]

  • PMC. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. Available at: [Link]

  • BioCrick. BRAF inhibitor | CAS:918505-61-0. Available at: [Link]

  • Wikipedia. VEGFR-2 inhibitor. Available at: [Link]

  • PMC. In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. Available at: [Link]

  • ResearchGate. Chemical structure of first, second and third generation of BRAF inhibitors. Available at: [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available at: [Link]

  • ResearchGate. VEGF/VEGFR-2 mediated signaling pathways during angiogenesis. (A)... | Download Scientific Diagram. Available at: [Link]

  • ResearchGate. VEGFR-2 inhibition of the most active compounds compared to the reference drug. Available at: [Link]

  • PMC. Current Development Status of MEK Inhibitors. Available at: [Link]

  • MDPI. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. Available at: [Link]

  • PMC. Structural Models for a Series of Allosteric Inhibitors of IGF1R Kinase. Available at: [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020, November 15). Available at: [Link]

  • PMC. Identification of potent inhibitors of potential VEGFR2: a graph neural network-based virtual screening and in vitro study. Available at: [Link]

  • Reactome. VEGFA-VEGFR2 Pathway. Available at: [Link]

  • PMC. Computational Model of VEGFR2 pathway to ERK activation and modulation through receptor trafficking. Available at: [Link]

  • Sciforum. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Available at: [Link]

Sources

Validation

Comparative Bioactivity of Fluorinated Versus Non-Fluorinated Indoles: A Technical Guide for Drug Discovery

Introduction The indole scaffold is a foundational pharmacophore in medicinal chemistry, present in numerous FDA-approved therapeutics. However, native indoles often suffer from rapid oxidative metabolism and suboptimal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indole scaffold is a foundational pharmacophore in medicinal chemistry, present in numerous FDA-approved therapeutics. However, native indoles often suffer from rapid oxidative metabolism and suboptimal pharmacokinetic profiles. The strategic introduction of fluorine atoms—a process known as fluorination—has revolutionized indole-based drug design. This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated indoles, detailing the mechanistic causality behind their divergent bioactivities and providing a self-validating experimental framework for their evaluation.

Mechanistic Causality: The "Fluorine Effect"

To understand the performance gap between fluorinated and non-fluorinated indoles, we must examine the specific physicochemical alterations induced by the carbon-fluorine (C-F) bond:

1. CYP450 Shielding and Metabolic Stability: Cytochrome P450 (CYP) enzymes, particularly in the liver, rapidly oxidize electron-rich aromatic systems like the indole ring. By replacing a specific hydrogen atom with a fluorine atom (e.g., at the C-5 or C-7 position), medicinal chemists exploit the high electronegativity and bond strength of the C-F bond (approx. 116 kcal/mol). This substitution sterically and electronically shields metabolically labile sites, significantly extending the compound's half-life without drastically altering its Van der Waals radius 1.

2. pKa Modulation and Membrane Permeability: When basic amines are tethered to the indole core via alkyl linkers, they are often highly ionized at physiological pH, limiting membrane permeability. The strong electron-withdrawing nature of fluorine can be transmitted through the carbon skeleton to reduce the pKa of adjacent basic centers. This shifts the ionization equilibrium toward the neutral, lipophilic species in the gastrointestinal tract, dramatically improving oral absorption 2.

3. Conformational Locking and Target Affinity: Fluorine can participate in orthogonal multipolar interactions with protein backbone amides (C-F···H-N or C-F···C=O). Furthermore, strategic fluorination can restrict the rotational freedom of the indole derivative, locking it into a bioactive conformation that enhances target selectivity and binding affinity, as observed in the development of Nav1.7 inhibitors and HIV-1 non-nucleoside reverse transcriptase (NNRT) inhibitors 3, 4.

Pharmacokinetics Indole Indole Scaffold F_Sub Strategic Fluorine Substitution Indole->F_Sub CYP CYP450 Shielding F_Sub->CYP pKa pKa Reduction F_Sub->pKa Conf Conformational Locking F_Sub->Conf HalfLife Increased Half-Life CYP->HalfLife Absorb Improved Oral Absorption pKa->Absorb Potency Enhanced Target Affinity Conf->Potency

Logical pathways of fluorine-mediated bioactivity enhancement in indoles.

Comparative Data Analysis: Fluorinated vs. Non-Fluorinated Indoles

The following table synthesizes preclinical data comparing the bioactivity and pharmacokinetic shifts achieved via indole fluorination across various therapeutic targets.

Compound Class / TargetNon-Fluorinated AnalogFluorinated AnalogBioactivity / Pharmacokinetic ShiftSource
Metabolic Stability UT-155 (t½ = 12.35 min)CF3-analog (t½ = 53.71 min)4.3x increase in half-life due to CYP450 blockingBenchchem 1
HIV-1 NNRT Inhibitors Indole III4-Fluoroindole IV50-fold increase in HIV-1 viral inhibitionRSC Adv. 3
Nav1.7 Inhibitors (Pain) Compound 12Compound 34Improved potency, isoform selectivity, and low effluxPubMed 4
5-HT1D Receptor Ligands Piperidinyl-propyl indoleFluoro-piperidinyl analogDramatically improved oral absorption via basicity reductionJ Med Chem 2
Lipophilicity Modulation 3-propylindolevic-difluoro-propylindoleMarked lipophilicity decrease compared to gem-difluoroACS 5

Experimental Protocol: Self-Validating In Vitro Microsomal Stability Assay

To objectively quantify the enhanced metabolic stability of a fluorinated indole against its non-fluorinated parent, researchers must employ a liver microsome stability assay. This protocol is strictly designed as a self-validating system: it incorporates internal causality checks to ensure that observed clearance is exclusively CYP450-mediated and not an artifact of chemical instability or assay conditions.

Step-by-Step Methodology:

1. Compound & Control Preparation: Prepare 10 mM stock solutions of the fluorinated test compound, the non-fluorinated parent compound, and a high-clearance positive control (e.g., Verapamil) in DMSO. Dilute these to a final working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4). Causality Check: Keeping DMSO concentration below 0.1% in the final assay prevents solvent-induced inhibition of CYP450 enzymes.

2. Microsome Pre-Incubation (Baseline Validation): Add human or rat liver microsomes (final protein concentration 0.5 mg/mL) to the compound solutions. Pre-incubate the mixture at 37°C for 5 minutes without NADPH. Causality Check: A "Minus-NADPH" control is mandatory. If the compound degrades during this step, the instability is non-CYP mediated (e.g., hydrolysis), ensuring the baseline for oxidative metabolism is accurate.

3. Reaction Initiation: Initiate the oxidative metabolism by adding the cofactor NADPH (final concentration 1 mM) to the pre-warmed mixture.

4. Time-Course Quenching: At specific time intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the reaction mixture. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide). Causality Check: The ice-cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and "freezing" the metabolite profile at that exact second for precise temporal kinetic analysis.

5. Centrifugation & LC-MS/MS Analysis: Vortex the quenched samples for 2 minutes and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins. Transfer the supernatant to vials and analyze via LC-MS/MS to quantify the percentage of parent compound remaining.

6. Data Validation & Calculation: Calculate the intrinsic clearance (CLint) and half-life (t½) using the natural log of the percentage remaining versus time. System Validation: The assay data is only accepted if the positive control (Verapamil) demonstrates >70% depletion at 30 minutes, and the Minus-NADPH negative control shows <5% depletion.

Workflow Prep 1. Compound & Control Prep (1 µM in Buffer) Incubate 2. Microsome Incubation (Minus NADPH Baseline) Prep->Incubate Initiate 3. NADPH Addition (Initiate CYP450) Incubate->Initiate Quench 4. Time-Course Quenching (Ice-Cold ACN + IS) Initiate->Quench Analyze 5. LC-MS/MS Analysis Quench->Analyze Validate 6. Data Validation (Calculate CLint & t1/2) Analyze->Validate

Step-by-step workflow for the self-validating microsomal stability assay.

Conclusion

The comparative analysis of fluorinated versus non-fluorinated indoles unequivocally demonstrates that fluorine substitution is not merely a structural tweak, but a fundamental reprogramming of a molecule's pharmacokinetic and pharmacodynamic destiny. By strategically shielding vulnerable C-H bonds, modulating basicity, and locking bioactive conformations, drug development professionals can rescue failed indole scaffolds and transform them into highly potent, orally bioavailable clinical candidates.

References

  • Benchchem.
  • Journal of Medicinal Chemistry (PubMed). "Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles."
  • RSC Advances. "Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems."
  • PubMed. "Discovery of New Indole-Based Acylsulfonamide Nav 1.7 Inhibitors."
  • Journal of Medicinal Chemistry (ACS). "Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery."

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Comparative

Evaluating electronic effects of fluorine in 4-Fluoro-1H-indol-5-amine vs 5-aminoindole

Evaluating the Electronic Effects of Fluorine: 4-Fluoro-1H-indol-5-amine vs. 5-Aminoindole Executive Summary In medicinal chemistry, the optimization of lead compounds frequently requires fine-tuning physicochemical prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Electronic Effects of Fluorine: 4-Fluoro-1H-indol-5-amine vs. 5-Aminoindole

Executive Summary

In medicinal chemistry, the optimization of lead compounds frequently requires fine-tuning physicochemical properties without significantly altering the molecule's steric bulk. 1H-Indol-5-amine (5-aminoindole) is a highly versatile building block used in the synthesis of kinase inhibitors, antitumoral agents, and other pharmaceuticals[1]. However, its electron-rich indole core is highly susceptible to rapid oxidative metabolism, and the basicity of the 5-amino group can limit membrane permeability.

The strategic introduction of a fluorine atom at the C4 position to form 4-fluoro-1H-indol-5-amine is a bioisosteric modification that elegantly addresses these liabilities[2]. This guide provides an in-depth comparative analysis of the electronic effects of this fluorination, supported by mechanistic rationales and self-validating experimental protocols.

Mechanistic Basis: The "Fluorine Effect" on the Indole Scaffold

Fluorine is the most electronegative element on the periodic table, and its incorporation fundamentally alters the electron density distribution of the indole scaffold[3]. The property shifts observed between 5-aminoindole and 4-fluoro-1H-indol-5-amine are governed by the interplay of two competing electronic forces:

  • Strong Inductive Effect (-I): The highly electronegative C4-fluorine exerts a powerful electron-withdrawing inductive effect through the σ -bond network[3]. Because the fluorine is positioned ortho to the C5-amino group, it aggressively pulls electron density away from the nitrogen's lone pair.

  • Weak Resonance Effect (+R): Fluorine possesses lone-pair electrons that can be donated into the aromatic π -system. However, in the context of amine basicity, the strong -I effect overwhelmingly dominates the weak +R effect[3].

Impact on pKa and Bioavailability: By withdrawing electron density from the 5-amino group, the C4-fluorine significantly lowers the pKa of the amine's conjugate acid[3]. While chemical databases often cite the predicted pKa of the indole N-H deprotonation (17.39 for 5-aminoindole[1] and 16.79 for the 4-fluoro derivative[4]), the critical factor for drug design is the basicity of the primary amine. Lowering the amine pKa increases the fraction of the unionized (neutral) drug at physiological pH (7.4), which directly enhances passive cellular membrane permeability and systemic bioavailability[5].

Impact on Metabolic Stability: The C-F bond is exceptionally strong (~552 kJ/mol for sp² C-F vs. ~414 kJ/mol for C-H)[3]. Replacing the C-H bond at the C4 position blocks a highly vulnerable site of cytochrome P450 (CYP450) mediated oxidative metabolism, thereby prolonging the compound's biological half-life[3][6].

G F_Subst C4-Fluorine Substitution Inductive Strong Inductive Withdrawal (-I) F_Subst->Inductive Dominates Resonance Weak Resonance Donation (+R) F_Subst->Resonance Minor Lipophilicity Increased Lipophilicity (LogD) F_Subst->Lipophilicity Metabolism Blocked CYP450 Oxidation at C4 F_Subst->Metabolism Amine Decreased Amine Basicity (Lower pKa) Inductive->Amine

Logical flow of C4-fluorination effects on physicochemical properties.

Comparative Physicochemical Profiling

The table below summarizes the quantitative and qualitative shifts in physicochemical properties when transitioning from the unsubstituted 5-aminoindole to the 4-fluoro analog.

Property1H-Indol-5-amine4-Fluoro-1H-indol-5-amineMechanistic Rationale
Amine pKa (Conjugate Acid) ~5.5 - 6.0~4.0 - 4.5Strong -I effect of the ortho-fluorine withdraws electron density from the amine, reducing basicity[3].
Indole N-H pKa 17.39 ± 0.30[1]16.79 ± 0.30[4]Inductive withdrawal stabilizes the resulting indole anion, increasing the acidity of the N-H[4].
Lipophilicity (LogP) LowerHigherThe highly lipophilic nature of the C-F bond increases overall molecular lipophilicity[3][6].
Metabolic Stability (HLM) Low to ModerateHighThe robust C-F bond blocks CYP450-mediated oxidation at the electron-rich C4 position[6][7].

Experimental Methodologies

To objectively validate the theoretical electronic effects of fluorine, the following self-validating experimental protocols must be executed.

Protocol A: UV-Metric pKa Determination

Causality: The protonation state of the 5-amino group alters its degree of conjugation with the indole π -system, resulting in distinct UV absorbance shifts. UV-metric titration provides highly accurate pKa values and requires minimal sample volume compared to standard potentiometric methods[3].

  • Sample Preparation: Prepare a 10 mM stock solution of the test compound in LC-MS grade DMSO. Dilute to a final concentration of 50 µM in a universal aqueous buffer system (e.g., Britton-Robinson buffer) spanning pH 2.0 to 12.0.

  • Spectral Acquisition: Dispense the buffered solutions into a UV-transparent 96-well microplate. Record the UV-Vis spectra (200–400 nm) at a constant 25°C using a microplate spectrophotometer.

  • Data Analysis & Self-Validation: Plot the spectra and identify the isosbestic points. Validation Check: The presence of sharp isosbestic points confirms a clean two-state transition (ionized vs. unionized) without degradation artifacts.

  • Quantification: Plot the absorbance at the wavelength of maximum difference ( λmax​ ) against pH. Fit the data to the Henderson-Hasselbalch equation. The inflection point of the resulting sigmoidal curve represents the pKa. Run a known standard (e.g., aniline) concurrently to validate the system's calibration.

Protocol B: Microsomal Metabolic Stability Assay

Causality: Human Liver Microsomes (HLMs) contain the full complement of CYP450 enzymes responsible for phase I metabolism. The addition of NADPH is required to supply the reducing equivalents that initiate oxidative metabolism, allowing for the quantification of intrinsic clearance ( CLint​ )[6].

  • Incubation Mixture: Combine the test compound (final concentration 1 µM) with pooled HLMs (0.5 mg/mL microsomal protein) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes. Causality: This step ensures temperature equilibration and allows non-specific protein binding to reach a steady state before the enzymatic reaction begins, preventing artificial clearance rates.

  • Initiation: Add NADPH (final concentration 1 mM) to initiate the CYP450-mediated oxidative reactions.

  • Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the protein to yield a clean supernatant for LC-MS/MS analysis.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of the parent compound remaining over time.

G Prep Prepare 1 µM Test Compound in Phosphate Buffer (pH 7.4) AddHLM Add Human Liver Microsomes (0.5 mg/mL protein) Prep->AddHLM Incubate Pre-incubate at 37°C for 5 minutes AddHLM->Incubate Initiate Initiate Reaction with 1 mM NADPH Incubate->Initiate Quench Quench with Cold Acetonitrile at Specific Time Points Initiate->Quench Analyze Centrifuge & Analyze Supernatant via LC-MS/MS Quench->Analyze

Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.

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Safety & Regulatory Compliance

Safety

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

In drug development, particularly in the synthesis of ATP-binding cassette transporter modulators (such as CFTR modulators for cystic fibrosis)[1], 4-Fluoro-1H-indol-5-amine (CAS: 1003858-66-9) is a highly valued interme...

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Author: BenchChem Technical Support Team. Date: April 2026

In drug development, particularly in the synthesis of ATP-binding cassette transporter modulators (such as CFTR modulators for cystic fibrosis)[1], 4-Fluoro-1H-indol-5-amine (CAS: 1003858-66-9) is a highly valued intermediate. However, its unique structural motifs—a halogenated ring coupled with a reactive primary amine—demand stringent, mechanistic-driven disposal protocols.

As a Senior Application Scientist, I have designed this guide to move beyond generic safety checklists. Here, we establish a self-validating waste management system that ensures regulatory compliance, protects laboratory personnel, and mitigates environmental liability under[2].

To safely manage 4-Fluoro-1H-indol-5-amine, we must first understand the causality behind its hazard classifications:

  • Halogenated Combustion Risks : The presence of the fluorine atom dictates that this compound cannot be treated as standard organic waste. During high-temperature incineration, fluorinated organics generate corrosive hydrofluoric acid (HF) gas. Therefore, it must be strictly segregated into a Halogenated Organic Waste stream so the disposal facility knows to utilize specialized acid-gas scrubbers.

  • Nucleophilic Reactivity : The primary amine group is weakly basic and highly nucleophilic. If mistakenly mixed with strong acids or oxidizers in a generic waste carboy, it can trigger an exothermic degradation of the indole ring, potentially leading to container over-pressurization and rupture.

  • Ecotoxicity : Like many halogenated anilines and indoles, this compound poses a significant threat to aquatic ecosystems. Even trace amounts poured down the drain can lead to severe environmental contamination and regulatory fines[2].

Logical Workflow for Chemical Disposal

G N1 Waste Generation (4-Fluoro-1H-indol-5-amine) N2 Chemical Segregation (Halogenated Organics) N1->N2 Identify Hazards N3 Containerization (HDPE, <90% Capacity) N2->N3 Isolate from Oxidizers N4 Satellite Accumulation Area (SAA Storage) N3->N4 Label & Seal N5 Waste Profiling & Manifesting (EPA ID Required) N4->N5 Request Pickup N6 High-Temp Incineration (Licensed TSDF) N5->N6 Transport & Destroy

Workflow for the compliant segregation, storage, and disposal of 4-Fluoro-1H-indol-5-amine waste.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.

Phase 1: Point-of-Generation Segregation
  • Action : Identify the waste stream immediately upon generation[3]. Designate a specific waste carboy exclusively for "Halogenated Organic Solvents/Toxics."

  • Causality : Segregation at the source prevents accidental mixing with incompatible chemicals (e.g., nitric acid or peroxides) which react violently with the amine group.

  • Validation Check : Before adding waste, review the container's active waste log. If the log lists any strong oxidizers or inorganic acids, abort the transfer and select a new, compatible container.

Phase 2: Containerization and Secondary Containment
  • Action : Utilize a High-Density Polyethylene (HDPE) container equipped with a secure, leak-proof closure[2].

  • Causality : 4-Fluoro-1H-indol-5-amine is often dissolved in organic solvents like methanol or ethyl acetate during synthesis[1]. HDPE is chemically inert to these solvents and, unlike glass, will not shatter upon impact.

  • Validation Check : Visually verify that the liquid level is below 90% of the container's total capacity[4]. This mandatory 10% headspace acts as a safety buffer, accommodating vapor pressure expansion caused by ambient temperature fluctuations in the lab.

Phase 3: Satellite Accumulation Area (SAA) Management
  • Action : Store the sealed waste container in a designated SAA that is under the direct supervision of the laboratory personnel generating the waste[4]. Place the primary container inside a secondary containment tray.

  • Causality : Secondary containment captures catastrophic primary container failures, preventing the toxic indole derivative from reaching laboratory floor drains.

  • Validation Check : Audit the SAA volume. Ensure the total accumulated hazardous waste does not exceed the EPA limit of 55 gallons[3].

Phase 4: Waste Profiling and TSDF Hand-off
  • Action : Coordinate with your Environmental Health and Radiation Safety (EHRS) department to manifest the waste for pickup.

  • Causality : Due to the unique land disposal restrictions on unique laboratory reagents[5], a licensed waste broker must profile the waste to ensure it is routed to a certified Treatment, Storage, and Disposal Facility (TSDF) capable of high-temperature incineration with acid-gas scrubbing.

  • Validation Check : Confirm that the hazardous waste tag is fully filled out with the exact chemical name ("4-Fluoro-1H-indol-5-amine") rather than generic abbreviations, ensuring accurate TSDF profiling.

Quantitative Waste Management Parameters

To maintain compliance with[5], adhere to the following quantitative limits:

Regulatory ParameterEPA/RCRA StandardApplication to 4-Fluoro-1H-indol-5-amine
Maximum SAA Volume 55 gallons (total hazardous waste)Store in appropriately sized HDPE carboys (e.g., 5-gallon) to avoid exceeding limits[3].
Acutely Toxic Limit 1 quart (liquid) or 1 kg (solid)Treat as toxic; monitor accumulation closely to prevent regulatory breaches[3].
Container Fill Limit ≤ 90% of total capacityLeave >10% headspace to accommodate vapor pressure expansion[4].
SAA Time Limit Up to 12 months (state-dependent)Transfer to central accumulation within 3 days once the 55-gal limit is reached[3].
Central Storage Time 90 days (LQG) or 180 days (SQG)Ensure waste broker pickup within the designated generator timeframe[5].

Emergency Spill Response & Decontamination

If 4-Fluoro-1H-indol-5-amine is spilled prior to disposal, standard cleanup methods can exacerbate the hazard. Follow this targeted protocol:

  • Action for Solid Spills : Do not dry sweep the powder. Lightly mist the spilled solid with a compatible solvent (e.g., a small volume of ethanol or water) to suppress dust generation, then wipe up the slurry using absorbent spill pads.

  • Causality : Dry sweeping aerosolizes the fine fluorinated indole particles, bypassing standard laboratory ventilation and creating a severe inhalation hazard for personnel.

  • Validation Check : After the initial cleanup, use a handheld UV lamp (many indole derivatives exhibit fluorescence) or visually inspect the area against a contrasting background to ensure zero residual powder remains before performing a final wipe-down with a mild detergent. Dispose of all contaminated pads in the solid halogenated waste stream.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories Daniels Health URL:[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly GAIACA URL:[Link]

  • Laboratory Chemical Waste Management Guidelines University of Pennsylvania EHRS URL:[Link]

  • Regulation of Laboratory Waste American Chemical Society (ACS) URL:[Link]

  • US11639347B2 - Modulators of ATP-binding cassette transporters Google Patents URL

Sources

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